Cefditoren Pivoxil
Description
This compound is the pivaloyloxymethyl ester prodrug of cefditoren. It has a role as a prodrug and an antibacterial drug. It is a pivaloyloxymethyl ester, a member of 1,3-thiazoles, an oxime O-ether and a member of cephams. It derives from a cefditoren.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZFFLVORLEPPO-UVYJNCLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048743 | |
| Record name | Cefditorin pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117467-28-4 | |
| Record name | Cefditoren pivoxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117467-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefditoren Pivoxil [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117467284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefditorin pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFDITOREN PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78THA212DH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefditoren Pivoxil Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefditoren Pivoxil is a third-generation oral cephalosporin that demonstrates potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including strains resistant to other β-lactam antibiotics. As a prodrug, this compound is rapidly hydrolyzed by intestinal esterases into its active form, Cefditoren. The core mechanism of action of Cefditoren lies in the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to essential Penicillin-Binding Proteins (PBPs), leading to the disruption of peptidoglycan cross-linking, ultimately resulting in bacterial cell lysis and death. This guide provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Cefditoren's bactericidal effect is a direct consequence of its ability to interfere with the final stages of peptidoglycan synthesis in the bacterial cell wall. Peptidoglycan, a critical polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides, provides structural integrity to the bacterial cell, protecting it from osmotic lysis.
The key steps in Cefditoren's mechanism of action are as follows:
-
Prodrug Activation : this compound, the orally administered form, is a pivaloyloxymethyl ester prodrug which enhances its oral bioavailability.[1] Following ingestion, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases to release the active metabolite, Cefditoren.[1][2]
-
Target Binding : Cefditoren targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes located in the cytoplasmic membrane.[2][3][4] These proteins, particularly the high-molecular-weight PBPs, are transpeptidases, carboxypeptidases, and endopeptidases that are essential for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[5]
-
Inhibition of Transpeptidation : By forming a stable acyl-enzyme complex with the PBPs, Cefditoren inactivates these enzymes.[1] This inactivation prevents the transpeptidation reaction, which is the crucial step for cross-linking the peptidoglycan strands.
-
Cell Wall Destabilization and Lysis : The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.[2][6] This leads to the arrest of cell wall growth and, in the presence of an osmotically unstable environment, results in cell lysis and bacterial death.[1][2] Furthermore, the disruption of cell wall maintenance can trigger the activity of bacterial autolytic enzymes (autolysins), further contributing to cell lysis.[1]
Signaling Pathway Diagram
Caption: Mechanism of Cefditoren action.
Quantitative Data: PBP Binding Affinity and Minimum Inhibitory Concentrations (MICs)
The efficacy of Cefditoren against Gram-positive bacteria is underscored by its high binding affinity to key PBPs and its low Minimum Inhibitory Concentrations (MICs).
Table 1: Binding Affinity of Cefditoren for Penicillin-Binding Proteins (PBPs) of Streptococcus pneumoniae
| Penicillin-Binding Protein (PBP) | Dissociation Constant (Kd) (µM) | Reference(s) |
| PBP1A | 0.005 ± 0.004 | [7] |
| PBP2X | 9.70 ± 8.24 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Cefditoren against Key Gram-positive Pathogens
| Bacterial Species | Susceptibility Status | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.03 - 0.06 | ≤0.03 - 0.06 | [8] |
| Streptococcus pneumoniae | Penicillin-Intermediate | 0.25 | 0.25 - 0.5 | [8] |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 | 0.5 - 1.0 | [8] |
| Staphylococcus aureus | Methicillin-Susceptible | 0.25 | 1.0 | [9][10] |
| Streptococcus pyogenes | Not specified | - | ≤0.06 | [8] |
| Enterococcus faecalis | Not specified | - | >128 | [11] |
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Cefditoren is determined using standardized broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Cefditoren Stock Solution : A stock solution of Cefditoren is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Serial Dilutions : Two-fold serial dilutions of the Cefditoren stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.015 to 16 µg/mL).
-
Bacterial Inoculum Preparation : Bacterial isolates are cultured on appropriate agar plates (e.g., blood agar for Streptococcus pneumoniae) for 18-24 hours. A suspension of the bacteria is prepared in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation : Each well containing the serially diluted Cefditoren is inoculated with the prepared bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included. The plates are incubated at 35-37°C for 16-20 hours in ambient air (or in an atmosphere with 5% CO₂ for fastidious organisms like S. pneumoniae).
-
MIC Determination : The MIC is defined as the lowest concentration of Cefditoren that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Penicillin-Binding Protein (PBP) Affinity Assays
PBP binding affinity can be assessed using several methods, including competitive binding assays with labeled β-lactams and biophysical techniques like microscale thermophoresis.
This assay determines the concentration of Cefditoren required to inhibit the binding of a known biotinylated β-lactam probe to the PBPs.
-
Membrane Preparation : Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and washed. The cells are then lysed (e.g., by sonication or French press), and the cell membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competitive Incubation : Aliquots of the membrane preparation are incubated with increasing concentrations of Cefditoren for a defined period (e.g., 30 minutes at room temperature) to allow for binding to the PBPs.
-
Labeling with BIO-AMP : A fixed, saturating concentration of biotinylated ampicillin (BIO-AMP) is added to the reaction mixtures and incubated for another defined period (e.g., 30 minutes at room temperature). BIO-AMP will bind to any PBPs not already occupied by Cefditoren.
-
SDS-PAGE and Western Blotting : The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Detection : The biotinylated PBP-BIO-AMP complexes are detected using a streptavidin-peroxidase conjugate followed by a chemiluminescent substrate.
-
IC50 Determination : The intensity of the bands corresponding to the PBPs is quantified. The concentration of Cefditoren that results in a 50% reduction in the intensity of the BIO-AMP signal for a specific PBP is determined as the IC50 value.
MST is a biophysical technique that measures the affinity of a ligand (Cefditoren) to a target protein (PBP) by detecting changes in the thermophoretic movement of the fluorescently labeled protein upon ligand binding.
-
PBP Expression and Purification : The target PBP (e.g., PBP1A from S. pneumoniae) is overexpressed in a suitable expression system (e.g., E. coli) and purified using standard chromatography techniques. The purified PBP is fluorescently labeled (e.g., with an NHS-ester dye).
-
Serial Dilution of Cefditoren : A series of dilutions of Cefditoren is prepared in a suitable buffer.
-
Incubation : A constant concentration of the fluorescently labeled PBP is mixed with the different concentrations of Cefditoren and incubated to reach binding equilibrium.
-
MST Measurement : The samples are loaded into capillaries, and the thermophoretic movement of the labeled PBP is measured in an MST instrument.
-
Data Analysis : The change in the normalized fluorescence is plotted against the logarithm of the Cefditoren concentration. The data are fitted to a binding equation to determine the dissociation constant (Kd).
Caption: Workflow for a competitive PBP binding assay.
Conclusion
This compound's mechanism of action against Gram-positive bacteria is a well-defined process centered on the potent and specific inhibition of Penicillin-Binding Proteins, leading to the disruption of bacterial cell wall synthesis. Its high affinity for key PBPs, particularly in clinically important pathogens like Streptococcus pneumoniae, translates to low MIC values and robust bactericidal activity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of Cefditoren and other β-lactam antibiotics, aiding in the ongoing efforts of antimicrobial drug discovery and development.
References
- 1. Susceptibility of Streptococcus pneumoniae and Haemophilus influenzae to cefditoren, and provisional interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [app.jove.com]
- 7. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antimicrobial Activity of this compound, an Oral Cephalosporin, against Major Clinical Isolates | Infection and Chemotherapy;: 211-214, 2003. | WPRIM [search.bvsalud.org]
- 10. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Cefditoren Pivoxil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Cefditoren Pivoxil, a third-generation oral cephalosporin antibiotic. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing.
Synthesis of this compound
This compound is a prodrug of Cefditoren, which is synthesized through a multi-step process. Several synthetic routes have been developed, with a common strategy involving the acylation of the Cefditoren mother nucleus followed by esterification.
Common Synthetic Pathway
A prevalent method for the synthesis of this compound starts from 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)ethenyl]-3-cephem-4-carboxylic acid (7-ATCA), also known as the Cefditoren mother nucleus. The synthesis can be broadly divided into two key stages:
-
Formation of Cefditoren Sodium: The Cefditoren mother nucleus (7-ATCA) undergoes a reaction with an activated ester, such as AE-activated ester, in a suitable solvent like dichloromethane under alkaline conditions. This is followed by extraction and reaction with a sodium salt, for instance, sodium isooctanoate, to yield Cefditoren sodium.[1]
-
Esterification to this compound: The resulting Cefditoren sodium is then reacted with iodomethyl pivalate. This esterification step is typically carried out at low temperatures (e.g., -30 to -45 °C) in a solvent such as N,N-dimethylformamide to produce the final this compound.[1] The crude product is often purified by crystallization.
A visual representation of this synthetic workflow is provided below.
Experimental Protocol for Synthesis
The following is a generalized experimental protocol based on publicly available patent literature. Researchers should consult the specific patents for precise details and safety information.
Step 1: Preparation of Cefditoren Sodium
-
The cefditoren mother nucleus (7-ATCA) is reacted with an AE-activated ester in dichloromethane as a solvent under alkaline conditions at a temperature of 0-5 °C.[1]
-
The reaction mixture is then subjected to extraction with pure water.[1]
-
A solution of sodium isooctanoate in acetone is added to the aqueous phase to precipitate cefditoren sodium.[1]
Step 2: Preparation of this compound
-
The obtained cefditoren sodium is dissolved in N,N-dimethylformamide.[1]
-
The solution is cooled to approximately -40 °C.[1]
-
Iodomethyl pivalate is added to the reaction mixture, and the reaction is allowed to proceed.[1]
-
Upon completion of the reaction, pure water is added to precipitate the crude this compound.[1]
Step 3: Purification
-
The crude this compound is dissolved in a mixture of dichloromethane and anhydrous ethanol.[1]
-
The solution is washed with a 1% sodium bicarbonate solution and then with pure water.[1]
-
The organic phase is collected and the solvent is evaporated under reduced pressure to yield purified this compound.[1]
Synthesis Data
The following table summarizes typical quantitative data reported in synthetic procedures.
| Parameter | Value | Reference |
| Yield (Crude) | 93% - 95.3% | [2] |
| Purity (Crude) | 99.7% - 99.85% | [2] |
| Yield (Purified) | 98.75% | [3] |
| Purity (Purified) | 99.84% | [3] |
Chemical Characterization of this compound
The chemical identity, purity, and stability of this compound are established through a combination of chromatographic and spectroscopic techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for quantifying it in pharmaceutical formulations.
2.1.1. HPLC Methodologies
Several HPLC methods have been developed for the analysis of this compound. A common approach utilizes reversed-phase chromatography with UV detection.
| Parameter | Method 1 | Method 2 |
| Column | C18 Nucleosil (150 x 4.6 mm, 5 µm) | Nucleosil 100-5 C18 (250mm x 4.6mm, 5mm) |
| Mobile Phase | Phosphate buffer (pH 3.0), acetonitrile, and methanol (50:25:25 v/v) | Water and methanol (20:80 v/v), pH 6.0 adjusted with orthophosphoric acid |
| Flow Rate | 1.0 ml/min | 1.0 ml/min |
| Detection | UV at 230 nm | UV at 256 nm |
| Retention Time | 4.2 min | 3.65 min |
| Reference | [4] | [3][5] |
2.1.2. Experimental Protocol for HPLC Analysis
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a mixture of methanol and buffer).[6]
-
Sample Preparation: For tablet analysis, a powdered tablet equivalent to a known amount of this compound is dissolved in the same solvent as the standard.[4]
-
Chromatographic Conditions: The HPLC system is equilibrated with the chosen mobile phase.
-
Injection: A fixed volume (e.g., 20 µL) of the standard and sample solutions are injected into the chromatograph.
-
Data Analysis: The peak areas of this compound in the chromatograms of the standard and sample are compared to determine the purity and/or content.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.
2.2.1. Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying this compound and its degradation products. In positive electrospray ionization (ESI) mode, this compound typically shows a molecular ion peak [M+H]⁺. The fragmentation pattern provides valuable structural information.
Key Mass Fragments of this compound: [4][7]
| m/z | Interpretation |
| 621.1260 | [M+H]⁺ (Calculated) |
| 591.109 | [M - CH₂O + H]⁺ |
| 507.0468 | [M - Pivoxil moiety + H]⁺ |
| 491.0615 | Further fragmentation |
| 461.0429 | Further fragmentation |
| 350.0660 | Further fragmentation |
| 282.0474 | Further fragmentation |
2.2.2. Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum exhibits characteristic absorption bands corresponding to its structure.
Characteristic IR Peaks: [8][9]
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretching (amine) |
| ~2968 | C-H stretching (aliphatic) |
| 1810 - 1760 | C=O stretching (β-lactam and ester carbonyls) |
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the structure of this compound. A Chinese patent provides a reference ¹H NMR spectrum, although detailed assignments are not explicitly listed.[2]
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive chemical characterization of a synthesized batch of this compound.
Conclusion
The synthesis and chemical characterization of this compound involve well-defined chemical transformations and rigorous analytical procedures. The methods outlined in this guide, supported by the provided data and experimental protocols, offer a solid foundation for researchers and professionals working with this important antibiotic. Adherence to detailed and validated protocols is crucial to ensure the quality, safety, and efficacy of the final drug product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN109180704B - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Fourier transform-infrared (FTIR) spectroscopy : A superior analytical technique for quantitative estimation of this compound and its pharmaceutical formulations [zenodo.org]
- 9. zenodo.org [zenodo.org]
Cefditoren Pivoxil: An In-Depth Technical Guide to its In Vitro and In Vivo Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefditoren pivoxil is a third-generation oral cephalosporin with a broad spectrum of antibacterial activity against common Gram-positive and Gram-negative pathogens.[1][2] As a prodrug, it is hydrolyzed by intestinal esterases to its active form, cefditoren.[1] This guide provides a comprehensive overview of the in vitro and in vivo antibacterial spectrum of cefditoren, presenting quantitative susceptibility data, detailed experimental methodologies, and a visualization of its mechanism of action. Cefditoren demonstrates potent activity against key respiratory and skin and soft tissue infection pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.[3][4] Its efficacy is rooted in its high affinity for penicillin-binding proteins (PBPs), leading to the inhibition of bacterial cell wall synthesis.[1][5] This document serves as a technical resource for researchers and professionals involved in antimicrobial drug development and evaluation.
Mechanism of Action
Cefditoren exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] The process begins with the binding of cefditoren to essential penicillin-binding proteins (PBPs) located on the bacterial cell membrane.[1] PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to these proteins, cefditoren blocks their transpeptidase activity, which is responsible for cross-linking the peptidoglycan chains. This disruption of the cell wall architecture leads to cell lysis and bacterial death.[1] Cefditoren exhibits a strong affinity for PBP 2X in Streptococcus pneumoniae, which contributes to its high antimicrobial activity against this pathogen.[3]
In Vitro Antibacterial Spectrum
The in vitro activity of cefditoren has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Gram-Positive Pathogens
Cefditoren demonstrates excellent in vitro activity against many Gram-positive bacteria, particularly those commonly associated with respiratory tract and skin infections.[1]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 - 0.03 | 0.03 - 0.06 |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 | 0.25 - 0.5 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 0.5 - 2.0 |
| Streptococcus pyogenes | ≤0.015 | ≤0.015 - 0.03 |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 0.5 | 0.5 - 1 |
Note: Cefditoren is inactive against methicillin-resistant Staphylococcus aureus (MRSA).[1]
Gram-Negative Pathogens
Cefditoren is also effective against a variety of Gram-negative organisms, including those that produce β-lactamases.[1]
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Haemophilus influenzae (β-lactamase negative) | ≤0.008 - 0.015 | ≤0.015 - 0.03 |
| Haemophilus influenzae (β-lactamase positive) | ≤0.008 - 0.015 | ≤0.015 - 0.03 |
| Moraxella catarrhalis (β-lactamase negative) | 0.06 - 0.12 | 0.12 - 0.25 |
| Moraxella catarrhalis (β-lactamase positive) | 0.06 - 0.12 | 0.12 - 0.5 |
| Escherichia coli | 0.5 | 8 |
| Klebsiella pneumoniae | 0.25 | >128 |
| Proteus mirabilis | 0.12 | 0.5 |
Note: Cefditoren does not have antibacterial activity against Pseudomonas aeruginosa.[3]
Anaerobic Bacteria
The activity of cefditoren against anaerobic bacteria is variable.[1]
| Bacterial Species | MIC Range (µg/mL) |
| Clostridium perfringens | 0.12 - 4 |
| Peptostreptococcus spp. | 0.06 - 2 |
Experimental Protocols
The in vitro and in vivo data presented in this guide are based on standardized methodologies. The following sections provide an overview of the key experimental protocols.
In Vitro Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a bacterium to an antimicrobial agent. The procedures are performed in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
This method involves preparing a series of twofold dilutions of cefditoren in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In the agar dilution method, varying concentrations of cefditoren are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is read as the lowest concentration of the antibiotic that prevents the growth of the bacteria. This method is often used for testing a large number of isolates.
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time. A standardized bacterial suspension is exposed to different concentrations of cefditoren (e.g., 2x, 4x, 8x MIC). Aliquots are removed at various time points, serially diluted, and plated to determine the number of viable bacteria (colony-forming units per milliliter). A bactericidal effect is typically defined as a ≥3-log10 reduction in the bacterial count.[7]
In Vivo Efficacy Studies
Animal models of infection are crucial for evaluating the in vivo efficacy of antimicrobial agents. These studies help to establish pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with therapeutic success.
A common model for assessing the efficacy of antibiotics against respiratory pathogens is the murine lung infection model.[8] Mice are infected intranasally or intratracheally with a specific pathogen, such as Streptococcus pneumoniae. After a defined period to allow the infection to establish, treatment with this compound is initiated. The efficacy of the treatment is assessed by determining the reduction in bacterial load in the lungs and/or by observing survival rates.[8]
To evaluate the efficacy of cefditoren against systemic infections, a murine sepsis model can be employed. Mice are infected intraperitoneally with a bacterial pathogen. Treatment with this compound is then administered, and the primary endpoint is typically survival over a defined period. This model helps to assess the antibiotic's ability to control a systemic infection.
Conclusion
This compound exhibits a potent and broad-spectrum antibacterial activity against a wide range of clinically relevant Gram-positive and Gram-negative pathogens, particularly those responsible for community-acquired respiratory tract and skin and soft tissue infections. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins, provides a robust basis for its bactericidal effects. The in vitro susceptibility data, supported by in vivo efficacy in animal models, underscore the therapeutic potential of this compound. This technical guide provides valuable data and methodological insights for researchers and drug development professionals in the field of antimicrobial chemotherapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cefditoren - Wikipedia [en.wikipedia.org]
- 4. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. goums.ac.ir [goums.ac.ir]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefditoren Pivoxil prodrug activation to cefditoren by intestinal esterases
An In-Depth Technical Guide to the Intestinal Esterase-Mediated Activation of Cefditoren Pivoxil
Introduction
This compound is a third-generation oral cephalosporin antibiotic utilized for treating mild to moderate infections, such as acute bacterial exacerbations of chronic bronchitis, community-acquired pneumonia, and uncomplicated skin infections[1][2]. It is administered as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body. This strategy is employed to enhance the oral bioavailability of the active component, cefditoren[3]. The pivoxil ester group in the this compound structure improves its absorption from the gastrointestinal tract[4]. Following oral administration, the prodrug is rapidly hydrolyzed by esterases present in the intestinal mucosa to release the active bactericidal agent, cefditoren[5][6][7].
The bactericidal action of cefditoren stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[2][6]. This disruption of the peptidoglycan synthesis process compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death[6]. Cefditoren exhibits a broad spectrum of activity against many Gram-positive and Gram-negative pathogens and is stable against many common beta-lactamases[2][5].
This guide provides a detailed examination of the activation mechanism of this compound, focusing on the role of intestinal esterases. It includes a summary of pharmacokinetic data, detailed experimental protocols for studying this bioactivation, and visualizations of the metabolic pathway and experimental workflows.
Mechanism of Prodrug Activation
The conversion of this compound to its active form, cefditoren, is an enzymatic hydrolysis reaction. This process occurs during the drug's absorption through the gastrointestinal tract[1][2]. Intestinal esterases, such as carboxylesterases, cleave the pivaloyloxymethyl ester bond of the prodrug. This single-step hydrolysis releases three molecules: the active cefditoren, pivalate (pivalic acid), and formaldehyde.
The release of pivalate is a known characteristic of pivoxil-conjugated prodrugs. Pivalic acid is primarily eliminated through renal excretion as pivaloylcarnitine[2]. This can lead to decreased carnitine levels, and while not typically clinically significant with short-term use, it is a consideration for patients requiring prolonged treatment or those with pre-existing carnitine deficiency[1].
Pharmacokinetic Profile
Following oral administration, this compound is absorbed and rapidly hydrolyzed[1]. The resulting active cefditoren is then distributed in the circulating blood[2]. The absolute bioavailability is approximately 14% under fasting conditions, which increases with food intake[2][4]. Administration with a moderate-to-high fat meal can increase the area under the concentration-time curve (AUC) by up to 70% and the maximum plasma concentration (Cmax) by 50%[1].
Quantitative Pharmacokinetic Data
The table below summarizes key pharmacokinetic parameters for cefditoren after oral administration of this compound to healthy adult volunteers.
| Parameter | 200 mg Dose (Fasting) | 200 mg Dose (High-Fat Meal) | 400 mg Dose (High-Fat Meal) | Source |
| Cmax (µg/mL) | 1.8 ± 0.6 | 3.1 ± 1.0 | 4.4 ± 0.9 | [1][4] |
| Tmax (hours) | 1.5 - 3.0 | 1.5 - 3.0 | 1.5 - 3.0 | [1][6] |
| AUC (µg·h/mL) | Data not specified | ~70% increase vs. fasting | Data not specified | [1] |
| Bioavailability | ~14% | ~16.1% (low-fat meal) | Data not specified | [2][4] |
| Plasma Protein Binding | 88% | 88% | 88% | [2] |
| Elimination Half-life (t½) | ~1.6 hours | ~1.6 hours | ~1.6 hours | [2] |
Experimental Protocols for Studying Prodrug Activation
The hydrolysis of this compound can be investigated using various in vitro and in vivo models. These studies are crucial for understanding the rate and extent of activation, identifying the enzymes involved, and predicting oral bioavailability.
In Vitro Hydrolysis using Caco-2 Cell Monolayers
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium due to its ability to differentiate into polarized monolayers that express esterases[8][9].
Objective: To determine the rate of hydrolysis and transport of this compound across an intestinal barrier model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Prodrug Application: A solution of this compound (e.g., 1.0 mM) is added to the apical (AP) chamber of the Transwell® system, which represents the intestinal lumen[9]. The basolateral (BL) chamber, representing the bloodstream, contains a drug-free buffer.
-
Incubation: The system is incubated at 37°C.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), aliquots are collected from both the AP and BL chambers.
-
Sample Analysis: The concentrations of both the parent prodrug (this compound) and the active metabolite (cefditoren) in the collected samples are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF)[10][11].
-
Data Analysis: The rate of disappearance of the prodrug from the AP side and the rate of appearance of the active drug in the BL side are calculated to determine hydrolysis and transport kinetics[9].
In Vitro Stability in Human Intestinal Juice
This method assesses the chemical and enzymatic stability of the prodrug in a more physiologically relevant fluid.
Objective: To evaluate the hydrolysis rate of this compound in the presence of human intestinal enzymes.
Methodology:
-
Preparation of Intestinal Juice: Human intestinal juice is collected from healthy volunteers and centrifuged to remove solid debris. The pH is adjusted to mimic intestinal conditions (e.g., pH 7.4)[12].
-
Incubation: this compound is added to the intestinal juice and a control buffer solution (e.g., phosphate buffer, pH 7.4) and incubated at 37°C[12].
-
Sampling: Aliquots are withdrawn at various time intervals. The enzymatic reaction is quenched immediately (e.g., by adding acetonitrile or by flash-freezing).
-
Analysis: Samples are analyzed by HPLC to measure the concentration of the remaining prodrug and the formed active drug[12].
-
Data Analysis: The degradation half-life (t½) of the prodrug in both intestinal juice and buffer is calculated. A significantly shorter half-life in intestinal juice compared to the buffer indicates enzymatic hydrolysis[12].
Conclusion
The activation of the prodrug this compound is a critical step for its therapeutic efficacy. The process relies on rapid and efficient hydrolysis by esterases within the intestinal wall to release the active antibiotic, cefditoren[5][6]. Understanding the kinetics and mechanisms of this bioactivation is paramount for drug development, enabling the optimization of oral bioavailability and ensuring effective plasma concentrations are achieved to combat bacterial infections. The use of robust in vitro models, such as Caco-2 cell monolayers and human intestinal juice assays, provides essential data for characterizing the behavior of this and other ester-based prodrugs.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. antibiotics.or.jp [antibiotics.or.jp]
- 4. Cefditoren - Wikipedia [en.wikipedia.org]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Generation of Caco-2 cells with predictable metabolism by CYP3A4, UGT1A1 and CES using the PITCh system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective absorption and hydrolysis of cefuroxime axetil diastereomers using the Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of cephalosporin prodrug esters in human intestinal juice: implications for oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural activity relationship of Cefditoren Pivoxil and its metabolites
An Introduction to a Third-Generation Cephalosporin
Cefditoren Pivoxil is a third-generation, semi-synthetic cephalosporin antibiotic administered orally.[1][2] It stands as a prodrug, designed to enhance oral bioavailability, which is then rapidly converted into its active form, Cefditoren, in the body.[3][4][5] This antibiotic demonstrates a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative pathogens, particularly those responsible for community-acquired respiratory tract and skin infections.[2][6] Its clinical efficacy is rooted in the specific structural features of the active metabolite, Cefditoren, which dictates its metabolic stability, antibacterial potency, and spectrum of activity. This guide delves into the core structural-activity relationships (SAR) of Cefditoren and its metabolic activation.
Metabolic Activation: From Prodrug to Active Moiety
This compound is absorbed through the gastrointestinal tract, where it undergoes rapid hydrolysis by intestinal esterases.[1][7] This enzymatic action cleaves the pivoxil (pivaloyloxymethyl) ester group, releasing the microbiologically active cefditoren into circulation.[3][7] The pivoxil moiety was specifically incorporated into the prodrug structure to improve its lipophilicity and enhance oral absorption.[8] Once cleaved, the pivalate byproduct is absorbed and subsequently eliminated through renal excretion, primarily as pivaloylcarnitine.[1][7] The active drug, cefditoren, is not appreciably metabolized further and is mainly eliminated unchanged by the kidneys.[7][8]
References
- 1. drugs.com [drugs.com]
- 2. Cefditoren, a new aminothiazolyl cephalosporin [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. [this compound: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cefditoren - Wikipedia [en.wikipedia.org]
Cefditoren Pivoxil: A Comprehensive Technical Guide to its Degradation Pathways and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic valued for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a prodrug, it is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1][3][4] Understanding the degradation pathways and stability profile of this compound is paramount for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This technical guide provides an in-depth analysis of the degradation behavior of this compound under various stress conditions, detailed experimental protocols for stability testing, and a summary of its degradation products.
Stability Profile
Forced degradation studies, conducted according to the International Conference on Harmonization (ICH) Q1A (R2) guidelines, have revealed that this compound is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions.[5] Conversely, the drug has demonstrated stability against thermal and photolytic stress.[5]
Hydrolytic Degradation
This compound readily degrades in the presence of water across a range of pH values. Studies have consistently shown its susceptibility to acidic, alkaline, and neutral hydrolysis.[6][7] The primary hydrolytic degradation pathway involves the cleavage of the pivoxil ester group, leading to the formation of the active drug, cefditoren.[6]
Oxidative Degradation
The molecule is also sensitive to oxidative stress.[7] Exposure to oxidizing agents, such as hydrogen peroxide, leads to significant degradation. One study reported as much as 63.72% decomposition under oxidative conditions.[7]
Thermal and Photostability
In its solid state, this compound is relatively stable to heat and light.[5] This intrinsic stability simplifies manufacturing and storage requirements, provided the drug is protected from moisture and oxidative environments.
Degradation Pathways
The degradation of this compound primarily proceeds through hydrolysis of the pivoxiloyloxymethyl ester side chain. This process yields the active metabolite, cefditoren, which is designated as Degradation Product I (DP-I).[6] Further degradation of cefditoren can occur, leading to the formation of other degradation products, such as Degradation Product II (DP-II), under various hydrolytic stress conditions.[6][8]
Quantitative Analysis of Degradation
The following table summarizes the extent of degradation observed under various stress conditions as reported in forced degradation studies. The goal of these studies was typically to achieve 10-15% degradation to ensure the identification of relevant degradation products.[6]
| Stress Condition | Reagent/Parameters | Exposure Time | % Degradation | Degradation Products Formed | Reference |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | 10-15% (Optimized) | DP-I, DP-II | [6] |
| Base Hydrolysis | 0.01 N NaOH | 3 hours | 10-15% (Optimized) | DP-I, DP-II | [6] |
| Neutral Hydrolysis | Water | 3 hours | 10-15% (Optimized) | DP-I, DP-II | [6] |
| Oxidative | 10%, 15%, and 30% H₂O₂ | 24 hours | Significant (up to 63.72%) | DP-I, DP-II | [6][7] |
| Thermal | Dry Heat | Not specified | Stable | - | [6] |
| Photolytic | UV Light | Not specified | Stable | - | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the stability of this compound.
Forced Degradation Studies (as per ICH Q1A (R2))
A stock solution of this compound (1000 µg/mL) is typically prepared in methanol.[6]
-
Acidic Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1 N hydrochloric acid and kept at ambient temperature for 3 hours. The solution is then neutralized with an equivalent strength of sodium hydroxide.[6]
-
Alkaline Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.01 N sodium hydroxide and kept at ambient temperature for 3 hours. The solution is subsequently neutralized with an equivalent strength of hydrochloric acid.[6]
-
Neutral Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of water and maintained at ambient temperature for 3 hours.[6]
-
Oxidative Degradation: 1 mL of the stock solution is treated with 1 mL of 10%, 15%, or 30% hydrogen peroxide at room temperature for 24 hours.[6]
-
Thermal Degradation: this compound powder is subjected to dry heat at various temperatures (e.g., 50°C, 60°C, 70°C) for several days.[9]
-
Photolytic Degradation: The drug is exposed to UV light in a photostability chamber.[6]
Analytical Methodology
The separation and quantification of this compound and its degradation products are primarily achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][9] Characterization of the degradation products is performed using Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF).[6][5]
-
HPLC System: A typical system includes a binary pump, an online degasser, a sample injector with a 20 µl loop, and a diode-array detector (DAD).[6]
-
Column: A HiQSil C18 column (250×4.6 mm, 5 µ) is commonly used.[6]
-
Mobile Phase: A gradient elution is employed using a mixture of methanol and ammonium acetate buffer (25 mM, pH 3.5, adjusted with formic acid). A common gradient program is: T₀/50:50 (Methanol:Buffer), T₃₀/70:30, T₄₀/50:50.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at 230 nm.[6]
-
LC-MS/TOF System: Used for the characterization of unknown degradation products, typically in positive electrospray ionization (ESI) mode to determine fragmentation patterns and accurate masses.[6]
Conclusion
This technical guide consolidates the current understanding of the degradation pathways and stability profile of this compound. The key takeaway for researchers and drug development professionals is the compound's susceptibility to hydrolysis and oxidation. Formulation strategies should prioritize protection from moisture and oxidative conditions to ensure the stability and efficacy of the final drug product. The provided experimental protocols offer a robust framework for conducting stability-indicating assays and characterizing potential degradation products, which is essential for regulatory compliance and the development of high-quality pharmaceutical products.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cefditoren - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Molecular Basis for Cefditoren Pivoxil Resistance in Bacterial Strains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefditoren pivoxil is an oral third-generation cephalosporin antibiotic valued for its broad spectrum of activity against common respiratory tract pathogens. As with all β-lactam antibiotics, the emergence of resistance poses a significant challenge to its clinical efficacy. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning resistance to Cefditoren in key bacterial strains, with a focus on Streptococcus pneumoniae and Haemophilus influenzae. The primary mechanisms of resistance discussed herein are enzymatic degradation by β-lactamases, target site modification through alterations in penicillin-binding proteins (PBPs), and the active efflux of the antibiotic from the bacterial cell.
Molecular Mechanisms of Resistance
Resistance to Cefditoren, like other β-lactam antibiotics, is primarily driven by three key mechanisms: the production of β-lactamase enzymes that inactivate the drug, alterations in the drug's target (penicillin-binding proteins), and reduced intracellular drug accumulation via efflux pumps.[1]
β-Lactamase-Mediated Resistance
β-lactamases are enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2] While Cefditoren is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases can confer resistance.[2][3][4]
-
Extended-Spectrum β-Lactamases (ESBLs): These enzymes, commonly found in Enterobacteriaceae, are capable of hydrolyzing third-generation cephalosporins.[5][6] While Cefditoren shows good activity against many ESBL-producing organisms, high levels of ESBL production can lead to elevated Minimum Inhibitory Concentrations (MICs).[1][7]
-
AmpC β-Lactamases: These cephalosporinases, which can be chromosomally or plasmid-mediated, are another source of resistance.[4][8] Overexpression of AmpC enzymes can lead to resistance to a broad range of cephalosporins, including Cefditoren.[8][9]
Alterations in Penicillin-Binding Proteins (PBPs)
The primary mechanism of action for β-lactam antibiotics is the inhibition of PBPs, which are essential for the synthesis of the bacterial cell wall.[1] Mutations in the genes encoding these proteins can reduce the binding affinity of Cefditoren, leading to resistance. This is a particularly important resistance mechanism in Gram-positive organisms like Streptococcus pneumoniae.
-
Streptococcus pneumoniae : Resistance in S. pneumoniae is often mediated by a stepwise accumulation of mutations in the pbp2x, pbp2b, and pbp1a genes.[2][10][11] These mutations lead to altered PBP structures with decreased affinity for Cefditoren.[12] Specific mutations, such as Thr550Ala in PBP2x, have been linked to reduced susceptibility.[8]
-
Haemophilus influenzae : In H. influenzae, resistance is primarily associated with mutations in the ftsI gene, which encodes PBP3.[13][14][15] Specific amino acid substitutions in PBP3, such as Asn526Lys, Arg517His, and Ser385Thr, are known to decrease susceptibility to β-lactam antibiotics, including Cefditoren.[14][16] Strains with these mutations are often referred to as β-lactamase-negative ampicillin-resistant (BLNAR).
Role of Efflux Pumps
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[17][18] While the role of efflux pumps in Cefditoren resistance is less well-defined compared to PBP mutations and β-lactamases, their involvement in multi-drug resistance in Gram-negative bacteria is well-established.[19][20] Overexpression of efflux pumps such as the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa can contribute to reduced susceptibility to a variety of β-lactam antibiotics.[12][19] While direct evidence specifically for Cefditoren is limited, it is plausible that these and other efflux systems play a role in intrinsic and acquired resistance in certain bacterial species.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefditoren against various bacterial strains, categorized by their resistance mechanisms.
Table 1: Cefditoren MICs for Streptococcus pneumoniae with Different PBP Status
| PBP Status | Penicillin Susceptibility | Cefditoren MIC Range (µg/mL) | Cefditoren MIC₅₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) |
| Wild-type PBPs | Susceptible | ≤0.015 - 0.25 | 0.03 | 0.06 |
| Altered PBPs (e.g., mutations in pbp2x, pbp2b, pbp1a) | Intermediate | 0.12 - 1.0 | 0.25 | 0.5 |
| Highly Altered PBPs | Resistant | 0.5 - 2.0 | 1.0 | 1.0 |
Data compiled from multiple sources.[21][22]
Table 2: Cefditoren MICs for Haemophilus influenzae with Different Resistance Mechanisms
| Resistance Mechanism | Ampicillin Susceptibility | Cefditoren MIC Range (µg/mL) | Cefditoren MIC₅₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) |
| β-lactamase negative | Susceptible | ≤0.008 - 0.03 | 0.015 | 0.015 |
| β-lactamase positive | Resistant | ≤0.008 - 0.03 | 0.015 | 0.015 |
| PBP3 mutations (BLNAR) | Resistant | 0.015 - 0.25 | 0.03 | 0.12 |
| β-lactamase positive + PBP3 mutations (BLPACR) | Resistant | 0.03 - 0.5 | 0.06 | 0.25 |
Data compiled from multiple sources.[23][24]
Table 3: Cefditoren MICs for ESBL and AmpC-producing Enterobacteriaceae
| Bacterial Species | Resistance Mechanism | Cefditoren MIC Range (µg/mL) | Cefditoren MIC₅₀ (µg/mL) | Cefditoren MIC₉₀ (µg/mL) |
| Escherichia coli | ESBL-producing | 0.03 - >128 | 0.25 | >128 |
| Klebsiella pneumoniae | ESBL-producing | 0.03 - >128 | 0.5 | >128 |
| Enterobacter cloacae | AmpC-producing | 0.12 - >128 | 4 | >128 |
Data compiled from multiple sources.[1][7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Cefditoren resistance.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cefditoren powder
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents
-
Incubator
Procedure:
-
Prepare a stock solution of Cefditoren and perform serial two-fold dilutions in the broth medium in the wells of the microtiter plate.[25]
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[26]
-
Incubate the plates at 35-37°C for 16-20 hours.[26]
-
The MIC is read as the lowest concentration of Cefditoren that completely inhibits visible growth of the organism.[26]
β-Lactamase Activity Assay using Nitrocefin
This chromogenic assay is used to detect the presence of β-lactamase enzymes.
Materials:
-
Nitrocefin solution (a chromogenic cephalosporin)
-
Bacterial colonies from an agar plate
-
Microscope slide or filter paper
-
Sterile loop or applicator stick
Procedure:
-
Place a drop of Nitrocefin solution onto a clean microscope slide or a piece of filter paper.[1][16]
-
Using a sterile loop, pick a few well-isolated colonies of the test organism and smear them into the drop of Nitrocefin.[1]
-
Observe for a color change from yellow to red/pink. A positive result, indicating β-lactamase activity, is typically observed within 5-10 minutes.[16]
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This assay is used to determine the affinity of Cefditoren for specific PBPs.
Materials:
-
Bacterial cell membranes containing PBPs
-
Bocillin™ FL (a fluorescent penicillin derivative)
-
Cefditoren at various concentrations
-
SDS-PAGE apparatus
-
Fluorescence imager
Procedure:
-
Isolate bacterial membranes containing PBPs.
-
Pre-incubate the membranes with varying concentrations of Cefditoren to allow for binding to the PBPs.
-
Add Bocillin™ FL to the mixture. Bocillin™ FL will bind to any PBPs that are not already bound by Cefditoren.
-
Separate the PBP-antibiotic complexes by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager. The reduction in fluorescence intensity at specific PBP bands with increasing concentrations of Cefditoren indicates competitive binding and allows for the determination of the IC₅₀ (the concentration of Cefditoren required to inhibit 50% of Bocillin™ FL binding).
DNA Sequencing of PBP Genes
This method is used to identify mutations in the genes encoding PBPs that may confer resistance.
Materials:
-
Bacterial genomic DNA
-
PCR primers specific for the PBP genes of interest (pbp2x, pbp2b, pbp1a for S. pneumoniae; ftsI for H. influenzae)
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
DNA sequencing apparatus
Procedure:
-
Extract genomic DNA from the bacterial isolate.
-
Amplify the target PBP genes using PCR with specific primers.[2][27]
-
Purify the PCR products.
-
Sequence the purified PCR products using an automated DNA sequencer.
-
Align the obtained sequences with the wild-type PBP gene sequences to identify any mutations.
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This technique is used to quantify the expression levels of efflux pump genes.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
cDNA
-
Primers specific for the efflux pump gene(s) of interest and a housekeeping gene (for normalization)
-
SYBR Green or TaqMan probe
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from bacterial cultures grown with and without sub-inhibitory concentrations of Cefditoren.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.[28]
-
Perform real-time PCR using the synthesized cDNA, specific primers for the target efflux pump gene(s) and a housekeeping gene, and a fluorescent dye (e.g., SYBR Green).[29]
-
The expression level of the efflux pump gene is quantified by measuring the fluorescence intensity during the exponential phase of amplification.
-
Normalize the expression of the target gene to the housekeeping gene to determine the relative fold change in gene expression under different conditions.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. Complete Sequences of Six Penicillin-Binding Protein Genes from 40 Streptococcus pneumoniae Clinical Isolates Collected in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended-spectrum β-lactamases: an update on their characteristics, epidemiology and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcmid.id [jcmid.id]
- 7. Cephalosporin MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AmpC beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High prevalence of Streptococcus pneumoniae with mutations in pbp1a, pbp2x, and pbp2b genes of penicillin-binding proteins in the nasopharynx in children in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymorphism of ftsI gene in Haemophilus influenzae and emergence of cefotaxime resistance in two Tunisian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diverse mutations in the ftsI gene in ampicillin-resistant Haemophilus influenzae isolates from pediatric patients with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolution of mutations in the ftsI gene leading to amino acid substitutions in PBP3 in Haemophilus influenzae strains under the selective pressure of ampicillin and cefuroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. keio.elsevierpure.com [keio.elsevierpure.com]
- 17. mdpi.com [mdpi.com]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Broad Specificity Efflux pumps and Their Role in Multidrug Resistance of Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative contribution of efflux to multi-drug resistance of clinical Escherichia coli and Pseudomonas aeruginosa strains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cefditoren in vitro activity and spectrum: a review of international studies using reference methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Activity of cefditoren against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijmrhs.com [ijmrhs.com]
- 25. researchgate.net [researchgate.net]
- 26. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. elearning.unite.it [elearning.unite.it]
Cefditoren Pivoxil: A Technical Analysis of its Activity Against β-Lactamase Producing Organisms
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cefditoren Pivoxil, an oral third-generation cephalosporin, and its efficacy against a range of β-lactamase-producing bacteria. Cefditoren is recognized for its broad spectrum of activity against common Gram-positive and Gram-negative pathogens and its stability in the presence of many common β-lactamases, which are a primary mechanism of resistance to β-lactam antibiotics.[1][2][3][4] This document synthesizes in-vitro susceptibility data, details relevant experimental methodologies, and visualizes key mechanisms and workflows to serve as a comprehensive resource.
Mechanism of Action and Structural Stability
This compound is a prodrug that is absorbed orally and rapidly hydrolyzed by intestinal esterases to its active form, cefditoren.[5] The bactericidal activity of cefditoren stems from the inhibition of bacterial cell wall synthesis through its high affinity for Penicillin-Binding Proteins (PBPs).[6][7][8]
Cefditoren's molecular structure is key to its stability against many β-lactamases.[9] It features:
-
An aminothiazole group , which enhances its activity against Gram-negative bacteria.[9]
-
A methoxyimino group , which confers stability against hydrolysis by a variety of β-lactamases, including common penicillinases and some cephalosporinases.[7][9]
-
A methylthiazole group that enhances its activity against Gram-positive organisms.[9]
This inherent stability allows cefditoren to remain effective against organisms that have acquired resistance to other β-lactam antibiotics through the production of these enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spotlight on this compound in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a review of its use in the treatment of bacterial infections. | Semantic Scholar [semanticscholar.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound: Package Insert / Prescribing Information [drugs.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Cefditoren - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cefditoren Pivoxil
Introduction
Cefditoren Pivoxil is a third-generation oral cephalosporin antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria.[1] It is commonly used to treat respiratory tract infections.[2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note presents a validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of this compound between the nonpolar stationary phase and the polar mobile phase. Detection is achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.
Chromatographic Conditions
A summary of various reported chromatographic conditions for the HPLC analysis of this compound is presented below. These methods demonstrate the flexibility in mobile phase composition and detection wavelength.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 Nucleosil (150 x 4.6 mm, 5 µm)[3] | Kromosil C18 (250 x 4.6 mm, 5µ)[1] | HiQSil C18 (250×4.6 mm, 5 µ)[2][4] | C18 Lichrospheres (250 mm, 4 mm, 5 µm)[5] |
| Mobile Phase | Phosphate buffer (pH 3.0):Acetonitrile:Methanol (50:25:25 v/v)[3] | Methanol:0.025M KH2PO4 buffer (pH 6.0) (75:25 v/v)[1] | Methanol:Ammonium Acetate buffer (25 mM, pH 3.5) (Gradient)[2][4] | Water (0.1% glacial acetic acid):Acetonitrile (Isocratic)[5] |
| Flow Rate | 1.0 ml/min[3] | 1.0 ml/min[1] | 1.0 ml/min[4] | 1.2 ml/min[6] |
| Detection Wavelength | 230 nm[3] | 231 nm[1] | 230 nm[2][4] | 220 nm[5] |
| Injection Volume | Not Specified | 20 µl[1] | Not Specified | Not Specified |
| Retention Time | 4.2 min[3] | 2.75 min[1] | Not Specified | Not Specified |
Method Validation Summary
The presented HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity Range | 40 - 360 µg/ml[3] |
| Correlation Coefficient (r²) | 0.9999[3] |
| Accuracy (% Recovery) | 99.21%[3] |
| Precision (%RSD) | <2%[2] |
Experimental Protocols
1. Preparation of Standard Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound standard.
-
Procedure:
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 ml volumetric flask.
-
Dissolve the standard in a suitable solvent, such as methanol, and make up the volume to the mark.[2] This results in a stock solution of 1000 µg/ml.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
2. Preparation of Working Standard Solutions and Calibration Curve
-
Objective: To prepare a series of diluted standard solutions to construct a calibration curve.
-
Procedure:
-
From the stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the linear range (e.g., 40, 80, 120, 160, 200, 240, 280, 320, 360 µg/ml).[3]
-
Inject each working standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
3. Preparation of Sample Solution (from Tablet Formulation)
-
Objective: To extract this compound from the tablet matrix and prepare it for HPLC analysis.
-
Procedure:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound (e.g., 20 mg).
-
Transfer the powder to a suitable volumetric flask (e.g., 10 ml).
-
Add a portion of the dissolution solvent (e.g., methanol), and sonicate for 15 minutes to facilitate extraction.[7]
-
Make up the volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
4. HPLC Analysis
-
Objective: To quantify the amount of this compound in the sample solution.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions to establish the calibration curve.
-
Inject the prepared sample solution.
-
Record the chromatograms and determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Detailed workflow for the preparation of a sample solution from tablets.
References
- 1. RP- HPLC Methods for the Determination of Cephalosporins (this compound and Cefdinir) in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijddr.in [ijddr.in]
- 4. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of the stability-indicating LC–UV method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Dissolution Testing of Cefditoren Pivoxil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections. As a prodrug, it is hydrolyzed by esterases during absorption to its active form, cefditoren. The dissolution characteristics of this compound tablets are a critical quality attribute, influencing its bioavailability and therapeutic efficacy. This document provides a detailed protocol for the in vitro dissolution testing of this compound, based on publicly available information and scientific literature, to ensure consistent product performance.
Data Presentation
Table 1: Recommended Dissolution Testing Parameters for this compound Tablets
| Parameter | Recommended Condition | Notes |
| Apparatus | USP Apparatus II (Paddle) | This is the most commonly cited apparatus for this compound dissolution testing.[1][2][3][4][5][6] |
| Dissolution Medium | Simulated Gastric Fluid (SGF), without pepsin | As recommended by the FDA Dissolution Methods Database.[4][5] Other media such as 0.1 N HCl have also been reported in scientific literature.[1][2] |
| Volume of Medium | 900 mL | A standard volume for dissolution testing.[1][2][3][4][5] |
| Temperature | 37 ± 0.5 °C | Standard physiological temperature for in vitro testing. |
| Rotation Speed | 75 rpm | A commonly used paddle speed for this product.[2][4][5][6] Speeds of 50 rpm have also been reported.[1][3] |
| Sampling Times | 5, 10, 15, 20, and 30 minutes | These time points are suggested to adequately characterize the dissolution profile of immediate-release formulations.[4][5] |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | HPLC is a robust and specific method for the quantification of this compound.[7][8][9][10] UV-Vis Spectrophotometry can be an alternative.[1][11] |
Table 2: Example HPLC Analytical Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detector Wavelength | UV at 256 nm[10] |
| Column Temperature | Ambient or controlled at 25 °C |
Experimental Protocols
Preparation of Dissolution Medium (Simulated Gastric Fluid, without pepsin)
-
Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.
-
The pH of the resulting solution should be approximately 1.2.
-
Before use, deaerate the medium by a suitable method (e.g., sonication, vacuum filtration).
Dissolution Test Procedure
-
Set up the USP Apparatus II (Paddle) and pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place 900 mL of the deaerated dissolution medium into each vessel.
-
Allow the medium to equilibrate to the set temperature.
-
Carefully drop one this compound tablet into each vessel.
-
Immediately start the apparatus at a rotation speed of 75 rpm.
-
Withdraw an aliquot of the sample (e.g., 10 mL) from each vessel at the specified time points (5, 10, 15, 20, and 30 minutes).
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF or PTFE syringe filter), discarding the first few milliliters of the filtrate.
-
Replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the filtered samples for this compound concentration using a validated analytical method, such as HPLC.
Sample Analysis by HPLC
-
Prepare a standard stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution with the dissolution medium to bracket the expected concentration range of the samples.
-
Inject the standards and samples into the HPLC system.
-
Calculate the concentration of this compound in the samples by comparing the peak areas with the calibration curve.
-
Calculate the percentage of the labeled amount of this compound dissolved at each time point, correcting for the volume replacement.
Mandatory Visualization
Caption: Experimental workflow for this compound dissolution testing.
Caption: Logical relationship of key quality control checks.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scribd.com [scribd.com]
- 5. mypharmatools.com [mypharmatools.com]
- 6. EP2595631A2 - Pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Preclinical Oral Administration of Cefditoren Pivoxil Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical oral formulations of Cefditoren Pivoxil, detailing their composition, preparation, and evaluation. The accompanying protocols offer step-by-step guidance for key in vitro and in vivo experiments.
Formulation Composition
The following tables summarize the compositions of various this compound oral formulations developed for preclinical evaluation.
Table 1: Extended-Release Oral Suspension [1]
| Component | Putative Function |
| This compound | Active Pharmaceutical Ingredient |
| Xanthan Gum | Suspending Agent |
| Colloidal Silicon Dioxide | Glidant |
| Sucralose | Sweetener |
| Hydroxypropyl Methylcellulose (HPMC) | Release-Modifying Polymer |
| Mango Flavor | Flavoring Agent |
| Sucrose | Diluent, Sweetener |
| Isopropyl Alcohol (IPA) | Granulating Fluid |
Table 2: Gastro-retentive Floating Matrix Tablets [2]
| Component | Quantity per Tablet (mg) | Function |
| This compound | 400 | Active Pharmaceutical Ingredient |
| HPMC K15M | Variable | Hydrophilic Swellable Polymer |
| Ethyl Cellulose | Variable | Hydrophobic Swellable Polymer |
| Sodium Bicarbonate | Variable | Gas-generating Agent |
| Citric Acid | Variable | Gas-generating Agent |
| Talc | Q.S. | Glidant |
| Magnesium Stearate | Q.S. | Lubricant |
Table 3: Liposomal Formulation [3][4]
| Component | Molar Ratio | Function |
| This compound | - | Active Pharmaceutical Ingredient |
| Soya Lecithin (Phosphatidylcholine) | 1.0 | Vesicle-forming Lipid |
| Cholesterol | 0.6 | Membrane Stabilizer |
Experimental Protocols
Preparation of Extended-Release Oral Suspension
This protocol outlines the steps for preparing a dry powder formulation for reconstitution as an extended-release oral suspension.[1]
-
Weighing: Accurately weigh all excipients and the this compound active pharmaceutical ingredient (API).
-
Sifting: Sift the API and all excipients (except HPMC) through a 30# sieve to ensure particle size uniformity.
-
Mixing:
-
In a suitable blender, mix 80% of the this compound with a portion of the sifted sucrose.
-
Layer the remaining sucrose, the API-sucrose blend, and other excipients in a sandwich method.
-
Blend for 20 minutes.
-
-
Binder Preparation: Prepare a binder solution using Isopropyl Alcohol (IPA).
-
Granulation:
-
Slowly add the binder solution to the powder blend with continuous mixing to form a wet mass.
-
-
Drying:
-
Dry the wet mass in a hot air oven at 40°C until the moisture content is ≤0.5%.
-
-
Final Sifting and Blending:
-
Sift the dried granules through a 30# sieve.
-
Add the sifted HPMC to the granules.
-
Perform final blending in an octagonal blender for 15 minutes.
-
-
Filling: Fill the final blend into appropriate containers for reconstitution.
Preparation of Gastro-retentive Floating Matrix Tablets
This protocol describes the direct compression method for preparing gastro-retentive floating matrix tablets.[2]
-
Weighing: Accurately weigh this compound and all excipients as per the desired formulation.
-
Blending:
-
In a clean, dry mortar, blend the this compound with all excipients except talc and magnesium stearate for 10 minutes.
-
Add talc and magnesium stearate to the blend and mix for an additional 2-3 minutes.
-
-
Compression:
-
Weigh the final blend for a single tablet.
-
Compress the blend into tablets using a 12 mm punch on a tablet press machine.
-
Adjust the compression force to achieve a tablet hardness of 4–5 kp.
-
Preparation of Liposomes by Thin-Film Hydration
This protocol details the preparation of this compound-loaded liposomes.[3][4]
-
Lipid Film Formation:
-
Dissolve soya lecithin and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.
-
Dissolve 20 mg of this compound in the same solvent mixture and add it to the lipid solution.
-
Remove the organic solvents using a rotary evaporator at 45°C under reduced pressure to form a thin lipid film on the flask's inner surface.
-
-
Hydration:
-
Hydrate the dry lipid film with 10 mL of phosphate-buffered saline (PBS; pH 7.4).
-
Shake the resulting suspension mechanically for 1 hour at room temperature to form liposomes.
-
-
Maturation: Store the liposomal dispersion overnight at 4°C to ensure complete lipid hydration.
-
Purification:
-
Separate the liposomes from the un-entrapped drug by centrifugation at 20,000 rpm for 30 minutes at -2°C.
-
Wash the resulting pellet twice with 10 mL of PBS and re-centrifuge for 1 hour.
-
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study in mice following oral administration of a this compound formulation.[5]
-
Animal Acclimatization: Acclimatize male ICR mice (or other suitable strain) for at least one week before the experiment, with free access to food and water.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with continued access to water.
-
Formulation Preparation: Prepare the this compound oral suspension or reconstituted formulation at the desired concentration.
-
Dosing:
-
Weigh each mouse to determine the exact dosing volume.
-
Administer the formulation orally via gavage at a typical dose volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Use a suitable blood collection technique, such as submandibular or saphenous vein puncture.[6]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of Cefditoren using a validated HPLC or LC-MS/MS method.
-
Construct a standard curve to quantify the drug concentration in the plasma samples.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Efficacy Study in a Murine Lung Infection Model
This protocol describes an efficacy study of this compound in a Streptococcus pneumoniae lung infection model in mice.[7][8][9]
-
Bacterial Culture:
-
Inoculate Todd-Hewitt broth supplemented with 0.5% yeast extract with S. pneumoniae (e.g., ATCC® 49619).
-
Culture overnight at 37°C in 5% CO2.
-
Subculture into fresh broth and grow to mid-log phase (OD600 = 0.5-0.7).
-
Centrifuge the culture, resuspend the bacterial pellet in sterile PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize mice (e.g., with isoflurane).
-
Instill the bacterial suspension intranasally (e.g., 50 µL) to induce lung infection.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin oral treatment with the this compound formulation or vehicle control.
-
Administer the treatment at specified intervals (e.g., every 12 hours) for a defined duration.
-
-
Endpoint Analysis:
-
At 24 hours after the final treatment dose, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on blood agar plates.
-
Incubate the plates overnight at 37°C in 5% CO2.
-
Count the number of bacterial colonies to determine the CFU per lung.
-
Compare the bacterial load in the treated groups to the vehicle control group to assess efficacy.
-
Data Presentation
Table 4: Pharmacokinetic Parameters of Cefditoren in Mice after a Single Oral Dose of this compound
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| 20 | 1.5 ± 0.3 | 0.5 | 2.8 ± 0.4 |
| 40 | 2.5 ± 0.5 | 0.5 | 5.9 ± 0.9 |
| 80 | 4.2 ± 0.8 | 0.5 | 12.1 ± 2.1 |
Note: Data are representative and may vary based on the specific formulation and experimental conditions.
Table 5: In Vivo Efficacy of this compound in a Murine Lung Infection Model with S. pneumoniae [10]
| PK/PD Parameter | Target Value for 2 log10-kill |
| fAUC24/MIC | ≥ 63 |
| fCmax/MIC | ≥ 16 |
Visualizations
Mechanism of Action of Cefditoren
This compound is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract to its active form, Cefditoren. Cefditoren then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram illustrates the key steps in conducting a preclinical pharmacokinetic study of an oral this compound formulation in mice.
Caption: Experimental workflow for a murine pharmacokinetic study.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Preparation and characterization of this compound-loaded liposomes for controlled in vitro and in vivo drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of this compound-loaded liposomes for controlled in vitro and in vivo drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. einsteinmed.edu [einsteinmed.edu]
- 7. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 9. pubcompare.ai [pubcompare.ai]
- 10. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cefditoren Pivoxil Efficacy in a Murine Lung Infection Model
Introduction
Cefditoren pivoxil is an oral third-generation cephalosporin with broad-spectrum activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae.[1] Murine lung infection models are crucial preclinical tools for evaluating the in vivo efficacy of antimicrobial agents like this compound.[2][3] These models allow for the investigation of pharmacokinetics/pharmacodynamics (PK/PD), determination of effective dosage regimens, and assessment of the drug's impact on bacterial clearance and host pathology.[4][5] This document provides a detailed protocol for establishing a murine model of bacterial pneumonia and assessing the therapeutic efficacy of this compound.
The protocols outlined below describe methods for inducing lung infection with relevant bacterial pathogens, preparing and administering this compound, and evaluating treatment outcomes through bacterial load determination, survival analysis, and histopathological examination of lung tissue.
Key Experimental Protocols
Protocol 1: Preparation of Bacterial Inoculum
This protocol details the preparation of Streptococcus pneumoniae or Haemophilus influenzae for intranasal or intratracheal inoculation in mice.
Materials:
-
Bacterial strain (e.g., S. pneumoniae ATCC 49619, non-typeable H. influenzae)
-
Appropriate culture medium (e.g., Todd-Hewitt broth with 0.5% yeast extract for S. pneumoniae, chocolate agar for H. influenzae)
-
Phosphate-buffered saline (PBS), sterile
-
Glycerol, sterile
-
Spectrophotometer
-
Centrifuge
-
Blood agar plates
Procedure:
-
Culture the bacterial strain overnight at 37°C in a 5% CO2 atmosphere.[6]
-
Subculture the bacteria in fresh, pre-warmed broth and grow to the mid-logarithmic phase (OD600 ≈ 0.5-0.7).[6]
-
Harvest the bacteria by centrifugation (e.g., 3000 x g for 20 minutes at 4°C).[6]
-
Wash the bacterial pellet with sterile PBS and resuspend in PBS to the desired concentration. The inoculum concentration may need to be optimized depending on the bacterial strain and mouse model, but a typical starting point is 1 x 10^6 to 1 x 10^7 colony-forming units (CFU) per mouse.[7][8]
-
To verify the inoculum concentration, perform serial dilutions of the bacterial suspension and plate on appropriate agar plates. Incubate overnight and count the colonies to determine the CFU/mL.[9][10]
Protocol 2: Murine Lung Infection Model
This protocol describes the induction of pneumonia in mice via intranasal or intratracheal administration of the bacterial inoculum.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Bacterial inoculum (prepared as in Protocol 1)
-
Micropipette and sterile tips
-
Intratracheal instillation device (for intratracheal route)
Procedure:
-
Anesthetize the mice using a chosen anesthetic agent. Ensure a stable plane of anesthesia is achieved.[13]
-
For intranasal inoculation: Hold the mouse in a vertical position and instill 20-50 µL of the bacterial suspension into the nares. The mouse will aspirate the inoculum into the lungs.[6][13]
-
For intratracheal inoculation: Place the anesthetized mouse on its back. Expose the trachea and directly inject the bacterial inoculum (typically 30-50 µL) into the trachea using a specialized device. This method ensures the entire inoculum reaches the lower respiratory tract.[11][14]
-
Monitor the mice until they have fully recovered from anesthesia.
Protocol 3: this compound Administration
This protocol outlines the preparation and oral administration of this compound to the infected mice.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. The dosage will depend on the experimental design, but studies have used a range of doses to determine PK/PD parameters.[4][5]
-
Treatment is typically initiated 2 to 24 hours post-infection.
-
Administer the this compound suspension to the mice via oral gavage. The volume is typically 0.1 to 0.2 mL per mouse.
-
A control group should receive the vehicle only.
Protocol 4: Evaluation of Therapeutic Efficacy
This section describes the primary endpoints for assessing the efficacy of this compound treatment.
A. Bacterial Load Determination (CFU Assay):
-
At selected time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue in a known volume of sterile PBS.[15]
-
Perform serial dilutions of the lung homogenate and plate on appropriate agar plates.[16]
-
Incubate the plates overnight at 37°C with 5% CO2.
-
Count the colonies and calculate the number of CFU per gram of lung tissue.[17] A 2-log10 reduction in bacterial counts is often considered a target for efficacy.[4][5]
B. Survival Studies:
-
Following infection and treatment, monitor the mice for a defined period (e.g., 7-14 days).[18]
-
Record the number of surviving animals in each treatment and control group daily.
-
Plot the survival data as a Kaplan-Meier curve and analyze for statistical significance.
C. Histopathological Analysis:
-
At the time of euthanasia, collect lung tissue and fix it in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope to assess the extent of inflammation, cellular infiltration, and tissue damage.[7][19] A scoring system can be developed to quantify the pathological changes.[20][21]
Data Presentation
Table 1: Example Bacterial Strains and Inoculum Concentrations
| Bacterial Species | Strain Example | Inoculum Route | Inoculum Concentration (CFU/mouse) | Reference |
|---|---|---|---|---|
| Streptococcus pneumoniae | ATCC 49619 | Intranasal | 5 x 10^6 | [7] |
| Streptococcus pneumoniae | TIGR4 | Intranasal | 5 x 10^6 | [8] |
| Haemophilus influenzae | Nontypeable | Intranasal | 1 x 10^7 | [22] |
| Haemophilus influenzae | Type b | Intratracheal | 3 x 10^9 |[14] |
Table 2: this compound Pharmacokinetic/Pharmacodynamic Parameters in Murine Lung Infection Model
| Parameter | Value | Pathogen | Notes | Reference |
|---|---|---|---|---|
| fAUC24/MIC for 2-log10 kill | ≥ 63 | S. pneumoniae | Free drug area under the curve over 24 hours divided by Minimum Inhibitory Concentration. | [4][5] |
| fCmax/MIC for 2-log10 kill | ≥ 16 | S. pneumoniae | Free drug maximum concentration divided by Minimum Inhibitory Concentration. | [4][5] |
| Protein Binding (mice) | ~88% | - | Similar to human protein binding. |[23] |
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Logical relationship of treatment to efficacy endpoints.
References
- 1. EFFICACY AND TOLERABILITY OF this compound IN UNCOMPLICATED SKIN AND SKIN STRUCTURE INFECTIONS IN INDIAN PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [en.bio-protocol.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 7. Spectrum of pathogen- and model-specific histopathologies in mouse models of acute pneumonia | PLOS One [journals.plos.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Experimental pneumonia due to Haemophilus influenzae: observations on pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing Acinetobacter baumannii virulence and persistence in a murine model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. researchgate.net [researchgate.net]
- 18. imquestbio.com [imquestbio.com]
- 19. Serial histopathological examination of the lungs of mice infected with influenza A virus PR8 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Digital Image Analyses on Whole-Lung Slides in Mouse Models of Acute Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. atsjournals.org [atsjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Cefditoren in upper and lower community-acquired respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Kill Assays to Determine Cefditoren Pivoxil Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing time-kill assays to evaluate the bactericidal activity of Cefditoren Pivoxil, an oral third-generation cephalosporin. The provided protocols are based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Introduction to Cefditoren and its Mechanism of Action
This compound is a prodrug that is hydrolyzed by esterases during absorption to its active form, cefditoren. Cefditoren exhibits bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to these PBPs, cefditoren disrupts the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity and ultimately, bacterial cell lysis. Cefditoren is effective against a broad spectrum of common respiratory and skin pathogens, including both Gram-positive and Gram-negative bacteria.[1]
Signaling Pathway: Mechanism of Cefditoren Action
Caption: Cefditoren's mechanism of action targeting bacterial cell wall synthesis.
Bactericidal Activity of this compound
Time-kill assays are crucial for determining the pharmacodynamic properties of an antibiotic, specifically whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). Bactericidal activity is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in the initial bacterial inoculum over a specified time.[2]
Cefditoren has demonstrated significant bactericidal activity against a range of respiratory pathogens.[3][4] This activity is often concentration-dependent, with higher multiples of the Minimum Inhibitory Concentration (MIC) leading to a more rapid and extensive reduction in bacterial viability.
Data Presentation: Summary of Cefditoren Bactericidal Activity
The following tables summarize the bactericidal activity of cefditoren against key respiratory pathogens as determined by in vitro time-kill studies.
Table 1: Bactericidal Activity of Cefditoren against Streptococcus pneumoniae
| Cefditoren Concentration (x MIC) | Time (hours) | Log₁₀ Reduction in CFU/mL | Reference |
| 2x MIC | 12 | 2.0 (99% killing) | [5] |
| 2x MIC | 24 | ≥3.0 (99.9% killing) | [5] |
| Multiple Concentrations | 4 | ≥3.0 | [3] |
Table 2: Bactericidal Activity of Cefditoren against Haemophilus influenzae
| Cefditoren Concentration (x MIC) | Time (hours) | Log₁₀ Reduction in CFU/mL | Notes | Reference |
| 8x MIC | Not Specified | Bactericidal against 8 of 9 strains | - | [5] |
| 1x MIC | 12 | 1.0 (90% killing) | - | [5] |
| Not Specified | 24 | Comparable to quinolones | Against β-lactamase positive strains | [3] |
Table 3: Bactericidal Activity of Cefditoren against Moraxella catarrhalis
| Cefditoren Concentration (x MIC) | Time (hours) | Log₁₀ Reduction in CFU/mL | Reference |
| Not Specified | 4 | ≥3.0 | [3] |
Table 4: Bactericidal Activity of Cefditoren against Streptococcus pyogenes
| Cefditoren Concentration (x MIC) | Time (hours) | Log₁₀ Reduction in CFU/mL | Reference |
| Not Specified | 4 | ≥3.0 | [3] |
Table 5: Bactericidal Activity of Cefditoren against Methicillin-Susceptible Staphylococcus aureus (MSSA)
| Cefditoren Concentration (x MIC) | Time (hours) | Log₁₀ Reduction in CFU/mL | Notes |
| 4-8x MIC | Not Specified | 3.0 (99.9% kill) | Specific time to achieve this reduction was not detailed in the available literature. |
Experimental Protocols
The following is a detailed protocol for performing a time-kill assay to determine the bactericidal activity of this compound, based on the CLSI M26-A guidelines.[6][7]
Experimental Workflow: Time-Kill Assay
Caption: A generalized workflow for performing a time-kill assay.
Materials
-
This compound analytical standard
-
Appropriate solvents for this compound
-
Test bacterial strains (e.g., S. pneumoniae, H. influenzae, M. catarrhalis, S. pyogenes, MSSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood)
-
Sterile saline solution (0.85% NaCl)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Incubator (35-37°C)
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Spiral plater or materials for manual plating
Detailed Methodology
1. Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.
-
Dilute the standardized bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
2. Preparation of Cefditoren Concentrations:
-
Determine the Minimum Inhibitory Concentration (MIC) of cefditoren for each test strain using a standardized microdilution or agar dilution method according to CLSI guidelines.
-
Prepare a stock solution of cefditoren in an appropriate solvent.
-
From the stock solution, prepare serial dilutions in CAMHB to achieve the desired final concentrations for the time-kill assay (e.g., 0.25x, 1x, 2x, 4x, and 8x the MIC).
3. Time-Kill Assay Procedure:
-
Dispense the appropriate volume of the prepared cefditoren dilutions into sterile test tubes.
-
Add the prepared bacterial inoculum to each tube to achieve the final starting density of ~5 x 10⁵ CFU/mL.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibiotic.
-
Vortex all tubes gently to ensure thorough mixing.
-
Incubate all tubes at 35-37°C.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each test and control tube.
4. Quantification of Bacterial Viability:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline to reduce the bacterial concentration to a countable range.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. The use of a spiral plater can enhance efficiency and accuracy.
-
Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and concentration.
5. Data Analysis and Interpretation:
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL (on the y-axis) against time (on the x-axis) for each cefditoren concentration and the growth control.
-
Determine the change in log₁₀ CFU/mL from the initial inoculum (time 0) for each time point.
-
Bactericidal activity is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum. Bacteriostatic activity is a <3-log₁₀ decrease in CFU/mL.
Conclusion
Time-kill assays are a fundamental tool for characterizing the bactericidal properties of antibiotics like this compound. The data consistently demonstrates that cefditoren exhibits potent and rapid bactericidal activity against key bacterial pathogens responsible for community-acquired respiratory tract and skin infections. The provided protocols, based on CLSI standards, offer a robust framework for researchers to conduct these assays and generate reliable and reproducible data to further elucidate the pharmacodynamic profile of this important cephalosporin.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Cefditoren versus community-acquired respiratory pathogens: time-kill studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefditoren: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 7. standards.globalspec.com [standards.globalspec.com]
Application of Cefditoren Pivoxil in the Study of Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Cefditoren pivoxil is a third-generation oral cephalosporin that serves as a valuable tool for researchers studying bacterial cell wall synthesis. It is administered as a prodrug, which is hydrolyzed by esterases in the gastrointestinal tract to its active form, cefditoren.[1][2][3][4] Cefditoren exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[1]
The high affinity of cefditoren for specific PBPs in both Gram-positive and Gram-negative bacteria makes it a potent and selective agent for studying the roles of these individual enzymes in cell wall biogenesis and bacterial morphology. Its broad spectrum of activity allows for its use in a variety of bacterial species, facilitating comparative studies of cell wall synthesis mechanisms.
Cefditoren is particularly useful for:
-
Investigating the function of specific PBPs: By using cefditoren in competition assays with other β-lactams or in bacterial strains with mutated PBPs, researchers can elucidate the specific roles of different PBPs in cell elongation, division, and morphology.
-
Screening for novel antibacterial agents: Cefditoren can be used as a reference compound in high-throughput screening assays to identify new molecules that inhibit bacterial cell wall synthesis.
-
Studying mechanisms of antibiotic resistance: Researchers can use cefditoren to investigate resistance mechanisms such as alterations in PBP structure, the production of β-lactamases, and changes in cell wall permeability.
-
Elucidating downstream cellular responses to cell wall stress: The inhibition of peptidoglycan synthesis by cefditoren can induce a variety of cellular stress responses. Studying these responses can provide insights into bacterial survival strategies and identify potential new drug targets.
Quantitative Data
The following tables summarize the in vitro activity of cefditoren against key bacterial pathogens and its binding affinity for specific penicillin-binding proteins.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cefditoren
| Bacterial Species | Strain Type | MIC90 (μg/mL) |
| Streptococcus pneumoniae | Penicillin-Susceptible | 1 |
| Streptococcus pneumoniae | Penicillin-Not Susceptible | 1 |
| Haemophilus influenzae | - | 0.03 |
| Moraxella catarrhalis | - | 0.5 |
| Staphylococcus aureus | Methicillin-Susceptible | 1 |
| Staphylococcus epidermidis | Methicillin-Susceptible | 0.5 |
| Escherichia coli | - | 8 |
| Proteus mirabilis | - | 0.5 |
Table 2: Binding Affinity of Cefditoren for Penicillin-Binding Proteins (PBPs)
| Bacterial Species | PBP Target | Parameter | Value (µM) |
| Streptococcus pneumoniae | PBP1A | Kd | 0.005 ± 0.004 |
| Streptococcus pneumoniae | PBP2X | Kd | 9.70 ± 8.24 |
| Haemophilus influenzae | PBP3A/B | IC50 | 0.060 ± 0.002 |
Experimental Protocols
Here are detailed protocols for key experiments utilizing cefditoren to study bacterial cell wall synthesis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the minimum concentration of cefditoren required to inhibit the visible growth of a bacterial strain.
Materials:
-
This compound (hydrolyzed to cefditoren for in vitro assays)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Cefditoren Stock Solution: Prepare a stock solution of cefditoren in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-4 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of Cefditoren:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the cefditoren stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of cefditoren that completely inhibits visible bacterial growth.
Protocol 2: Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the ability of cefditoren to compete with a fluorescently labeled penicillin derivative (Bocillin FL) for binding to bacterial PBPs.
Materials:
-
Cefditoren
-
Bacterial strain of interest
-
Bocillin™ FL Penicillin, Fluorescent (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
SDS-PAGE equipment
-
Fluorescence gel scanner
Procedure:
-
Bacterial Culture and Harvest: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS.
-
Competition Reaction:
-
Resuspend the bacterial cells in PBS.
-
Aliquot the cell suspension into separate tubes.
-
Add varying concentrations of cefditoren to the tubes and incubate for 30 minutes at 37°C to allow for binding to PBPs. Include a control with no cefditoren.
-
-
Fluorescent Labeling: Add a fixed, subsaturating concentration of Bocillin FL to each tube and incubate for an additional 15 minutes at 37°C.
-
Cell Lysis and Protein Quantification: Lyse the cells to release the membrane proteins containing the PBPs. Determine the total protein concentration in each lysate.
-
SDS-PAGE and Fluorescence Imaging:
-
Separate the PBP profiles of each sample by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Analysis: A decrease in the fluorescence intensity of a specific PBP band in the presence of cefditoren indicates competitive binding. The IC₅₀ value can be determined by quantifying the band intensities at different cefditoren concentrations.
Protocol 3: Bacterial Viability Assay using Live/Dead Staining
This protocol assesses the bactericidal activity of cefditoren by differentiating between live and dead cells based on membrane integrity.
Materials:
-
Cefditoren
-
Bacterial strain of interest
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)
-
0.85% NaCl solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Bacterial Treatment:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Treat the culture with different concentrations of cefditoren (including a no-antibiotic control) for a specified time.
-
-
Staining:
-
Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide.
-
Add 3 µL of the dye mixture per 1 mL of bacterial suspension.
-
Incubate at room temperature in the dark for 15 minutes.[5]
-
-
Visualization and Quantification:
-
Microscopy: Place a small volume of the stained suspension on a microscope slide and observe using appropriate filter sets. Live cells will fluoresce green, while dead cells will fluoresce red.
-
Flow Cytometry: Analyze the stained samples using a flow cytometer to quantify the percentage of live and dead cells in the population.
-
Protocol 4: Analysis of Cell Wall Composition by UPLC
This protocol is for the isolation and analysis of peptidoglycan from bacteria treated with cefditoren to identify changes in cell wall structure.
Materials:
-
Cefditoren
-
Bacterial strain of interest
-
SDS solution
-
Pronase E
-
Muramidase
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass spectrometer (optional)
Procedure:
-
Bacterial Treatment and Sacculi Isolation:
-
Treat a bacterial culture with a sub-lethal concentration of cefditoren.
-
Harvest the cells and lyse them by boiling in SDS to isolate the crude cell wall (sacculi).
-
Wash the sacculi extensively to remove SDS.
-
-
Enzymatic Digestion:
-
Treat the isolated sacculi with Pronase E to remove any remaining proteins.
-
Digest the purified peptidoglycan with muramidase to break it down into its constituent muropeptides.
-
-
Muropeptide Reduction and Preparation: Reduce the muropeptides and adjust the pH for UPLC analysis.
-
UPLC Analysis:
-
Separate the muropeptides using a UPLC system with a C18 column.
-
Detect the muropeptides by their absorbance at 204 nm.
-
-
Data Analysis: Compare the muropeptide profiles of cefditoren-treated and untreated bacteria. Changes in peak retention times and areas can indicate alterations in cross-linking, glycan chain length, and other structural modifications. Mass spectrometry can be used to identify the specific muropeptide species.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a PBP competition assay.
Caption: Generalized bacterial cell wall stress response.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on this compound in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound: A new oral cephalosporin for skin, soft tissue and respiratory tract infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Cefditoren Pivoxil: Application Notes for its Use as a Reference Standard in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Cefditoren Pivoxil as a reference standard in various analytical and microbiological assays. This compound is the prodrug of Cefditoren, a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Accurate and reproducible analytical methods are crucial for the quantification and characterization of this important antibiotic in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 2,2-dimethylpropionyloxymethyl ester | [2] |
| CAS Number | 117467-28-4 | [2] |
| Molecular Formula | C25H28N6O7S3 | [2] |
| Molecular Weight | 620.72 g/mol | [2] |
| Appearance | White to pale yellow powder | [3] |
| Solubility | Soluble in methanol, acetonitrile, and dichloromethane.[3][4][5] | |
| Storage Temperature | -20°C | [2] |
Analytical Applications
This compound is widely used as a reference standard for the development and validation of analytical methods to determine its presence and purity in bulk drug substances and pharmaceutical formulations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary analytical technique for the quantification and purity assessment of this compound.
This protocol describes a simple and accurate isocratic reverse-phase HPLC method for the analysis of this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Water (HPLC grade)
-
Orthophosphoric acid
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Nucleosil (150 x 4.6 mm i.d., 5 µm particle size) |
| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile : Methanol (50:25:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-PDA detector at 230 nm |
| Injection Volume | 20 µL |
| Temperature | Ambient |
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 40 to 360 µg/mL.
4. Sample Preparation (for tablet formulation):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
5. Analysis:
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound. The retention time is approximately 4.2 minutes.[6]
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
HPLC analysis workflow for this compound.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative estimation of this compound.
This protocol describes a direct UV spectrophotometric method for the determination of this compound.
1. Materials and Reagents:
-
This compound Reference Standard
-
0.1 N Hydrochloric Acid (HCl)
2. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm matched quartz cells.
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of 0.1 N HCl in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.1 N HCl to obtain concentrations ranging from 1 to 5 µg/mL.
4. Sample Preparation (for bulk drug):
-
Prepare a sample solution of the bulk drug in 0.1 N HCl to obtain a final concentration within the calibration range.
5. Analysis:
-
Measure the absorbance of the standard and sample solutions at 233 nm against a 0.1 N HCl blank.
6. Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
| Parameter | Value |
| Wavelength (λmax) | 233 nm |
| Linearity Range | 1 - 5 µg/mL |
| Solvent | 0.1 N HCl |
Microbiological Applications
This compound is used as a reference standard in antimicrobial susceptibility testing (AST) to determine the in vitro activity of Cefditoren against various bacterial pathogens.
Antimicrobial Susceptibility Testing (AST)
The minimum inhibitory concentration (MIC) and disk diffusion methods are commonly employed to assess the susceptibility of microorganisms to Cefditoren.
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials and Reagents:
-
This compound Reference Standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Further dilute the stock solution in CAMHB to prepare a series of twofold dilutions ranging from 128 µg/mL to 0.06 µg/mL.
3. Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
4. Procedure:
-
Dispense 50 µL of the appropriate this compound dilution into each well of the microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of Cefditoren that completely inhibits visible growth of the organism.
Workflow for MIC determination by broth microdilution.
This protocol is based on the Kirby-Bauer method and CLSI guidelines.
1. Materials and Reagents:
-
Cefditoren susceptibility disks (5 µg)
-
Mueller-Hinton agar (MHA) plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
2. Procedure:
-
Prepare a standardized bacterial inoculum as described for the MIC determination.
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the Cefditoren (5 µg) disk to the surface of the agar.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
Measure the diameter of the zone of inhibition around the disk in millimeters.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the interpretive criteria provided by CLSI.
CLSI Interpretive Criteria for Cefditoren (µg/mL): [7][8]
| Organism | Susceptible | Intermediate | Resistant |
| Streptococcus pneumoniae | ≤ 0.12 | 0.25 | ≥ 0.5 |
| Haemophilus influenzae | ≤ 0.25 | - | - |
| Streptococcus pyogenes | ≤ 0.12 | - | - |
Mechanism of Action
Cefditoren, the active form of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9][10] This is achieved through its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[10][11] The inhibition of PBPs leads to the disruption of the cell wall's structural integrity, ultimately causing bacterial cell lysis and death.[11] Cefditoren is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases.[9]
Mechanism of action of Cefditoren.
Stability and Degradation
This compound is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) conditions.[5][6] It is relatively stable under photolytic and thermal stress conditions.[5][6] It is important to store the reference standard at the recommended temperature of -20°C and to protect it from moisture to ensure its integrity.[2]
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
This compound is a prodrug that is hydrolyzed by esterases during absorption to the active drug, Cefditoren.[9][11] The bioavailability is approximately 14% under fasting conditions and increases with food.[9][10] The bactericidal activity of Cefditoren is considered to be time-dependent, meaning its efficacy is related to the duration of time that the drug concentration remains above the MIC of the target pathogen.[4]
Key PK/PD Parameters: [4]
| Parameter | Description | Target Value for S. pneumoniae |
| fT > MIC | Percentage of the dosing interval that the free drug concentration remains above the MIC | Not explicitly defined as the primary driver in the provided reference, but time-dependent killing is noted. |
| fAUC24/MIC | Ratio of the free drug area under the concentration-time curve over 24 hours to the MIC | ≥ 63 for a 2 log10 reduction in bacterial count |
| fCmax/MIC | Ratio of the maximum free drug concentration to the MIC | ≥ 16 for a 2 log10 reduction in bacterial count |
These application notes are intended to serve as a guide for researchers using this compound as a reference standard. It is recommended that users validate these methods in their own laboratories to ensure performance and compliance with relevant regulatory guidelines.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Development and validation of the stability-indicating LC–UV method for the determination of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104513256A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijddr.in [ijddr.in]
- 7. goums.ac.ir [goums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. KoreaMed [koreamed.org]
- 10. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to prepare this compound Dimer?_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cefditoren Pivoxil Dosage for In Vitro Susceptibility Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cefditoren Pivoxil in in vitro susceptibility testing. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cefditoren?
A1: Cefditoren is a third-generation cephalosporin antibiotic. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. Cefditoren binds to and inactivates essential penicillin-binding proteins (PBPs) located on the bacterial cell membrane. These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By disrupting this process, Cefditoren compromises the cell wall's integrity, leading to cell lysis and bacterial death.
Q2: What are the typical MIC ranges for Cefditoren against common respiratory pathogens?
A2: Minimum Inhibitory Concentration (MIC) values for Cefditoren can vary depending on the bacterial species and its resistance profile. The tables below provide a summary of reported MIC50 and MIC90 values for key pathogens.
Q3: Is this compound the active form of the drug used in in vitro testing?
A3: this compound is a prodrug that is hydrolyzed by esterases in vivo to its active form, Cefditoren. For in vitro susceptibility testing, the active form, Cefditoren, should be used. If this compound is used, there may be variability in the rate of hydrolysis to the active form under experimental conditions, which could impact the accuracy of MIC results.
Q4: What are the recommended quality control (QC) strains and their expected MIC ranges for Cefditoren susceptibility testing?
A4: Quality control is critical for ensuring the accuracy and reproducibility of in vitro susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides recommended QC ranges for Cefditoren against specific reference strains. These ranges should be regularly tested to validate your experimental setup.
Data Presentation
Table 1: Cefditoren MIC50 and MIC90 Values for Key Respiratory Pathogens
| Bacterial Species | Penicillin Susceptibility | Cefditoren MIC50 (µg/mL) | Cefditoren MIC90 (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | Susceptible | ≤0.03 | ≤0.03 | [1] |
| Intermediate | 0.25 - 0.5 | 0.5 - 1 | [2][3] | |
| Resistant | 0.5 - 1 | 1 - 2 | [2][4] | |
| Haemophilus influenzae | β-lactamase negative | ≤0.008 - ≤0.03 | 0.03 | [1][5][6] |
| β-lactamase positive | ≤0.008 - ≤0.03 | 0.03 | [1][5][6] | |
| Moraxella catarrhalis | β-lactamase negative | ≤0.008 | 0.064 | [7][8] |
| β-lactamase positive | 0.12 | 0.5 | [5][7][9] | |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 1 | [9][10] |
| Quality Control Strain | ATCC Number | Cefditoren MIC Range (µg/mL) | Reference(s) |
| Streptococcus pneumoniae | 49619 | 0.016 - 0.12 | [11][12] |
| Haemophilus influenzae | 49247 | 0.06 - 0.25 | [13] |
| Escherichia coli | 25922 | 0.12 - 1 | [13] |
| Staphylococcus aureus | 29213 | 0.25 - 1 | [13] |
Troubleshooting Guide
Problem 1: Observed MIC values are consistently higher or lower than expected ranges.
-
Possible Cause 1: Incorrect antibiotic concentration.
-
Solution: Verify the initial stock solution concentration and the serial dilution process. Ensure that the calculations for dilutions are correct and that pipettes are properly calibrated. Prepare fresh stock solutions regularly.
-
-
Possible Cause 2: Inoculum density is too high or too low.
-
Solution: Standardize the inoculum to a 0.5 McFarland turbidity standard. An overly dense inoculum can lead to falsely elevated MICs, while a sparse inoculum may result in falsely low MICs.
-
-
Possible Cause 3: Degradation of Cefditoren.
-
Solution: this compound, the prodrug, can be susceptible to hydrolysis.[14][15] While the active form, Cefditoren, is more stable for in vitro use, ensure it is stored correctly and that working solutions are prepared fresh. Prolonged storage of diluted solutions at room temperature should be avoided.
-
-
Possible Cause 4: Improper incubation conditions.
Problem 2: No bacterial growth is observed in the growth control wells.
-
Possible Cause 1: Inoculum viability issue.
-
Solution: Ensure that the bacterial culture is fresh and viable. Subculture the organism from a fresh plate for inoculum preparation.
-
-
Possible Cause 2: Incorrect growth medium.
-
Solution: Verify that the appropriate medium (e.g., Mueller-Hinton broth, supplemented for fastidious organisms) is being used. Check the pH and expiration date of the medium.
-
Problem 3: Inconsistent or skipped wells in the microdilution plate.
-
Possible Cause 1: Pipetting errors.
-
Solution: Ensure proper pipetting technique to avoid cross-contamination or inaccurate volume dispensing. Use fresh pipette tips for each dilution step.
-
-
Possible Cause 2: Bubbles in wells.
-
Solution: Be careful to avoid introducing air bubbles when dispensing liquids into the wells. Bubbles can interfere with automated plate readers and visual inspection.
-
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure and should be adapted based on the specific organism and relevant standards (e.g., CLSI/EUCAST).
-
Preparation of Cefditoren Stock Solution:
-
Accurately weigh a sufficient amount of Cefditoren analytical grade powder.
-
Dissolve in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the Cefditoren stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several morphologically identical colonies.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air (or with increased CO2 for fastidious organisms).
-
-
Interpretation:
-
The MIC is the lowest concentration of Cefditoren that completely inhibits visible growth of the organism.
-
Agar Dilution Method for MIC Determination
-
Preparation of Cefditoren-Containing Agar Plates:
-
Prepare a series of Cefditoren solutions at concentrations twice the desired final concentrations in the agar.
-
Melt a suitable agar medium (e.g., Mueller-Hinton agar) and cool to 45-50°C in a water bath.
-
Add an equal volume of each Cefditoren solution to the molten agar, mix thoroughly, and pour into sterile petri dishes.
-
Allow the plates to solidify. Also prepare a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method.
-
-
Inoculation:
-
Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of Cefditoren that prevents the growth of the organism (no visible colonies at the inoculation spot).
-
Mandatory Visualizations
Caption: Mechanism of action of Cefditoren.
Caption: Broth microdilution workflow for MIC testing.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. Update of cefditoren activity tested against community-acquired pathogens associated with infections of the respiratory tract and skin and skin structures, including recent pharmacodynamic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of recent clinical isolates of pneumococci to the investigational cephalosporin cefditoren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of cefditoren tested against contemporary (2004-2006) isolates of Haemophilus influenzae and Moraxella catarrhalis responsible for community-acquired respiratory tract infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity and in vitro susceptibility test development for cefditoren against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro activity of cefditoren and other comparators against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis causing community-acquired respiratory tract infections in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed [koreamed.org]
- 10. Cefditoren - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Validation of cefditoren MIC quality control ranges by a multi-laboratory study (2001) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EUCAST: EUCAST Panel of S. pneumoniae and betalactam agents [eucast.org]
- 17. EUCAST: MIC Determination [eucast.org]
- 18. EUCAST: EUCAST - Home [eucast.org]
- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Minimizing degradation of Cefditoren Pivoxil during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Cefditoren Pivoxil during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in an experimental setting?
A1: this compound is most susceptible to degradation through hydrolysis and oxidation.[1][2][3][4] Hydrolytic degradation occurs under acidic, alkaline, and neutral conditions.[1][2][3][4] The molecule is also sensitive to oxidative stress.[2] In contrast, it is relatively stable under thermal and photolytic (light exposure) stress conditions.[1][2][3][4]
Q2: I am preparing a stock solution of this compound. What solvent should I use and how should I store it to ensure stability?
A2: For immediate use, this compound can be dissolved in methanol to prepare a stock solution.[1] However, studies have shown that this compound in solution is not stable for more than 2 hours at 25°C.[5] For short-term storage, it is recommended to keep the solution at 5°C, where it shows better stability.[5] For long-term storage, it is best to store the compound as a solid powder in a freezer.[6]
Q3: My experimental results are inconsistent. Could degradation of this compound be the cause?
A3: Inconsistent results can certainly be a consequence of this compound degradation. The rate of degradation can be influenced by minor variations in pH, temperature, and the presence of oxidizing agents in your reagents or solvents. It is crucial to control these factors strictly. We recommend performing a stability check on your stock solution using a validated analytical method like HPLC to rule out degradation.
Q4: What are the major degradation products of this compound that I should be aware of?
A4: The primary degradation pathway involves the hydrolysis of the pivoxil moiety, leading to the formation of the active cephalosporin, cefditoren.[1][7][8] Further degradation can occur, and studies have identified specific degradation products, often referred to as DP-I and DP-II, which are formed under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[1][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low potency or unexpected peaks in HPLC analysis. | Degradation of this compound due to improper solution preparation or storage. | Prepare fresh stock solutions in methanol for each experiment.[1] If short-term storage is necessary, keep solutions at 5°C for no longer than a few hours.[5] Avoid preparing large batches of stock solution that will be stored for extended periods. |
| Variability in results between experimental runs. | Inconsistent pH of the experimental medium. | This compound is susceptible to pH-dependent hydrolysis.[1][2][3][4] Ensure that the pH of all buffers and solutions is accurately measured and consistently maintained throughout your experiments. |
| Loss of compound when working with oxidizing agents. | Oxidative degradation of this compound. | This compound is sensitive to oxidative conditions.[2] Whenever possible, use de-gassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with strong oxidizing agents if they are not part of the intended reaction. |
| Precipitation of the compound from aqueous solutions. | Poor aqueous solubility of this compound. | This compound is practically insoluble in water.[10] For experiments in aqueous media, consider using a co-solvent like methanol or acetonitrile, but be mindful of their potential to influence the reaction. The pH of the medium can also affect solubility. |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 3 hours | Ambient | 10-15% | [1] |
| Alkaline Hydrolysis | 0.01 N NaOH | 3 hours | Ambient | 10-15% | [1] |
| Neutral Hydrolysis | Water | 3 hours | Ambient | 10-15% | [1] |
| Oxidative Degradation | 10-30% H₂O₂ | 24 hours | Room Temp | 63.72% | [2] |
| Thermal Degradation | Solid state | 7 days | 60°C | Stable | [1] |
| Photolytic Degradation | Solid state | 1.25 million lux hours | - | Stable | [1] |
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in solution.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in methanol to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).[1]
-
-
Application of Stress Conditions (Forced Degradation):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl and keep at ambient temperature for 3 hours. Neutralize with an equivalent strength of base.[1]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.01 N NaOH and keep at ambient temperature for 3 hours. Neutralize with an equivalent strength of acid.[1]
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water and keep at ambient temperature for 3 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and keep at room temperature for 24 hours.[1]
-
-
Sample Preparation for HPLC Analysis:
-
Dilute the stressed samples with a suitable diluent (e.g., methanol:ammonium acetate buffer, pH 3.5, 50:50 v/v) to a final concentration of approximately 100 µg/mL of the initial drug concentration.[1]
-
-
HPLC Analysis:
-
Data Analysis:
-
Compare the peak area of this compound in the stressed samples to that of the standard to calculate the percentage of degradation.
-
Identify and quantify any degradation products.
-
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2016114727A1 - this compound compositions with improved stability and production methods thereof - Google Patents [patents.google.com]
Technical Support Center: Cefditoren Pivoxil In Vitro Activity & Serum Protein Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the impact of serum protein binding on the in vitro activity of Cefditoren Pivoxil.
Frequently Asked Questions (FAQs)
Q1: What is the reported serum protein binding of Cefditoren?
A1: Cefditoren exhibits a high degree of binding to human serum proteins, primarily albumin. The reported protein binding is approximately 88%.[1] This means that in the bloodstream, a significant portion of the drug is bound to proteins and is not immediately available in its free, active form.
Q2: How does serum protein binding affect the in vitro activity of Cefditoren?
A2: Serum protein binding reduces the concentration of free, unbound Cefditoren that is available to exert its antibacterial effect. This can lead to an apparent decrease in in vitro activity, often observed as an increase in the Minimum Inhibitory Concentration (MIC) when experiments are conducted in the presence of serum or serum proteins.[2][3]
Q3: Is simply calculating the free fraction of Cefditoren based on its 88% protein binding a reliable predictor of its activity in vivo?
A3: Not always. Some studies suggest that extrapolating the active drug concentration solely from the protein binding percentage may underestimate the antibacterial activity of Cefditoren.[1][4] The presence of 90% human serum did not limit the bactericidal activity of Cefditoren as much as using a concentration equivalent to the calculated free drug, indicating a more complex interaction than simple binding equilibrium.[1][4]
Q4: What are the common methods to determine the protein binding of antibiotics like Cefditoren?
A4: The most frequently used methods for determining the protein binding of antibiotics are equilibrium dialysis (often considered the "gold standard") and ultrafiltration.[2][5][6][7] Other methods include ultracentrifugation and microdialysis.[2][6]
Troubleshooting Guide
Problem: My MIC values for Cefditoren are significantly higher in the presence of human serum compared to standard Mueller-Hinton broth.
-
Possible Cause: This is an expected phenomenon due to the high protein binding of Cefditoren. The proteins in the serum bind to the drug, reducing the free concentration available to inhibit bacterial growth.
-
Troubleshooting Steps:
-
Quantify the effect: Perform parallel experiments with and without serum supplementation to quantify the fold-increase in MIC. This data is crucial for interpreting your results.
-
Measure free drug concentration: If feasible, use techniques like equilibrium dialysis or ultrafiltration to measure the actual unbound Cefditoren concentration in your experimental setup. This will provide a more accurate measure of the drug's potency.
-
Consider time-kill curve analysis: Time-kill curve studies can provide a more dynamic picture of the bactericidal activity over time in the presence of serum, which may be more informative than a static MIC value.[6]
-
Problem: I am observing inconsistent bactericidal activity of Cefditoren in my in vitro pharmacodynamic models containing serum.
-
Possible Cause: The concentration and composition of proteins in the serum can vary, leading to batch-to-batch variability. Additionally, the interaction between the drug, protein, and bacteria is a dynamic process that can be influenced by experimental conditions.
-
Troubleshooting Steps:
-
Standardize serum source: Use a pooled and well-characterized source of human serum for all experiments to minimize variability.
-
Verify protein concentration: Measure the total protein or albumin concentration in your serum-supplemented media to ensure consistency across experiments.
-
Evaluate the "free drug" hypothesis: As some research suggests underestimation of activity when relying solely on calculated free drug concentrations, consider that the protein-bound drug may dissociate at the site of infection or that the equilibrium is more complex than initially assumed.[8][9]
-
Data Presentation
Table 1: Impact of Human Serum and Albumin on Cefditoren Bactericidal Activity against Streptococcus pneumoniae
| Strain | Cefditoren MIC (mg/L) | Experimental Condition | Cefditoren Concentration (mg/L) | Log10 CFU/mL Reduction at 24h | Bactericidal Activity (>3-log10 reduction) |
| Strain 1 | 0.12 | Mueller-Hinton Broth (MH) | 4.2 (Cmax) | ≥4 | Yes |
| 90% Human Serum (HS) | 4.2 (Cmax) | ≥4 | Yes | ||
| 4 g/dL Human Albumin (HAlb) | 4.2 (Cmax) | ≥4 | Yes | ||
| MH (calculated free Cmax) | 0.5 | ≥4 | Yes | ||
| Strain 2 | 0.25 | Mueller-Hinton Broth (MH) | 4.2 (Cmax) | >3 | Yes |
| 90% Human Serum (HS) | 4.2 (Cmax) | >3 | Yes | ||
| 4 g/dL Human Albumin (HAlb) | 4.2 (Cmax) | <3 | No | ||
| MH (calculated free Cmax) | 0.5 | <3 | No | ||
| Strain 3 | 0.5 | Mueller-Hinton Broth (MH) | 4.2 (Cmax) | >3 | Yes |
| 90% Human Serum (HS) | 4.2 (Cmax) | >3 | Yes | ||
| 4 g/dL Human Albumin (HAlb) | 4.2 (Cmax) | <3 | No | ||
| MH (calculated free Cmax) | 0.5 | <3 | No |
Data adapted from a study on the effects of human albumin and serum on the in vitro bactericidal activity of Cefditoren.[1][4]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) in Serum-Supplemented Medium
-
Objective: To determine the MIC of Cefditoren against a bacterial isolate in a medium containing human serum.
-
Materials:
-
Cefditoren analytical powder
-
Mueller-Hinton Broth (MHB)
-
Pooled, heat-inactivated human serum
-
Bacterial inoculum standardized to 0.5 McFarland
-
96-well microtiter plates
-
-
Procedure:
-
Prepare a stock solution of Cefditoren in an appropriate solvent.
-
Create a series of two-fold dilutions of Cefditoren in MHB.
-
Supplement the Cefditoren dilutions with human serum to the desired final concentration (e.g., 50% or 90%). Ensure the final volume in each well is consistent.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate the microtiter plate wells containing the Cefditoren-serum dilutions with the bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of Cefditoren that completely inhibits visible bacterial growth.
-
2. Protein Binding Determination by Equilibrium Dialysis
-
Objective: To quantify the percentage of Cefditoren bound to serum proteins.
-
Materials:
-
Equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane.
-
Cefditoren solution of known concentration.
-
Human serum or albumin solution.
-
Phosphate-buffered saline (PBS).
-
Analytical method for quantifying Cefditoren (e.g., HPLC).
-
-
Procedure:
-
Place the human serum or albumin solution in one chamber of the dialysis cell.
-
Place the Cefditoren solution in PBS in the other chamber.
-
Allow the system to equilibrate for a defined period (e.g., 4-24 hours) at a controlled temperature (e.g., 37°C). During this time, the unbound drug will diffuse across the membrane until its concentration is equal in both chambers.
-
After equilibration, collect samples from both chambers.
-
Measure the total drug concentration in the serum/albumin chamber and the free drug concentration in the PBS chamber using a validated analytical method.
-
Calculate the percentage of protein binding using the formula: % Protein Binding = ((Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration) x 100
-
Visualizations
Caption: Workflow for MIC Determination in Serum-Supplemented Media.
Caption: Impact of Protein Binding on Cefditoren's In Vitro Activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 3. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of human albumin and serum on the in vitro bactericidal activity of cefditoren against penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]
- 8. doaj.org [doaj.org]
- 9. High protein binding and cidal activity against penicillin-resistant S. pneumoniae: a cefditoren in vitro pharmacodynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Cefditoren Pivoxil crystallization in amorphous solid dispersions
Welcome to the technical support center for the development of amorphous solid dispersions (ASDs) of Cefditoren Pivoxil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to preventing the crystallization of this compound in ASDs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amorphous this compound solid dispersion is showing signs of crystallization during storage. What are the potential causes and how can I prevent this?
A1: Crystallization of amorphous this compound during storage is a common stability issue, often triggered by increased molecular mobility. Several factors can contribute to this phenomenon.
Potential Causes:
-
Inadequate Polymer Concentration: The concentration of the stabilizing polymer may be insufficient to effectively inhibit molecular mobility and prevent recrystallization.
-
Hygroscopicity and Water Sorption: Amorphous forms can absorb atmospheric moisture, which acts as a plasticizer, lowering the glass transition temperature (Tg) and increasing the risk of crystallization.[1]
-
Suboptimal Storage Conditions: High temperature and humidity can accelerate molecular mobility and induce crystallization.[2][3][4]
-
Inappropriate Polymer Selection: The chosen polymer may not have strong enough interactions (e.g., hydrogen bonding) with this compound to maintain the amorphous state.
-
Processing Parameters: The method of preparation, such as the inlet air temperature during spray drying, can influence the surface properties and subsequent stability of the amorphous product.[2][3][4]
Troubleshooting & Prevention Strategies:
-
Optimize Drug-to-Polymer Ratio: Increase the proportion of the stabilizing polymer in your formulation. Ratios of this compound to polymer can range from 1:1 to 1:9 w/w, depending on the polymer's efficacy.
-
Select an Effective Crystallization Inhibitor: Polymers like Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP K30), and Poloxamer 188 have shown success in stabilizing amorphous this compound.[5][6][7][8] The combination of multiple additives, such as HPMC and a sugar ester, can have a synergistic stabilizing effect.[7]
-
Incorporate a Stabilizer: Colloidal silicon dioxide can act as a stabilizer in amorphous solid dispersions. Porous grades may enhance both stability and dissolution rate.[1]
-
Control Moisture Content: Employ dry processing techniques such as dry granulation or direct compression to minimize exposure to moisture.[9] An aqueous dispersion coating on the final dosage form can also protect against moisture uptake.[1]
-
Optimize Storage Conditions: Store the amorphous solid dispersion in a controlled environment with low humidity and temperature. Stability studies are often conducted at accelerated conditions (e.g., 40°C/75% RH) to predict long-term stability.[5][9]
-
Refine Processing Parameters: For spray-dried dispersions, a higher inlet air temperature (e.g., 100°C vs. 40°C) has been shown to produce a more physically stable amorphous form of this compound.[2][3][4]
Q2: How do I choose the right polymer to prevent this compound crystallization?
A2: The choice of polymer is critical for the stability of the amorphous solid dispersion. The ideal polymer should be miscible with this compound and form strong intermolecular interactions to inhibit crystallization.
Key Considerations for Polymer Selection:
-
Molecular Interactions: Polymers that can form hydrogen bonds with this compound are often effective. HPMC and PVP are known to interact with this compound and inhibit its crystallization.[7][8][10][11]
-
Glass Transition Temperature (Tg): A polymer with a high Tg can contribute to a higher Tg of the solid dispersion, reducing molecular mobility at typical storage temperatures.
-
Hygroscopicity: While many effective polymers are hygroscopic, their ability to immobilize the drug within the amorphous matrix outweighs the potential plasticizing effect of sorbed water, provided the formulation is well-designed and stored appropriately.
Comparison of Commonly Used Polymers:
| Polymer | Typical Drug:Polymer Ratios (w/w) | Mechanism of Stabilization | Reference(s) |
| HPMC | 1:1 to 1:9 | Inhibits crystal growth and nucleation through adsorption onto the drug particle surface. | [7][8] |
| PVP K30 | 1:1, 1:2, 1:3 | Enhances solubility and inhibits nucleation by forming interactions with the drug. | [5][11][12] |
| Poloxamer 188 | 1:1, 1:2, 1:3 | Improves dissolution rate, likely through amorphization and improved wettability. | [5] |
Q3: What analytical techniques are essential for characterizing my this compound amorphous solid dispersion?
A3: A combination of analytical techniques is necessary to confirm the amorphous state, assess its physical stability, and understand the drug-polymer interactions.
Essential Characterization Techniques:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique to confirm the amorphous nature of the solid dispersion. An amorphous sample will exhibit a diffuse "halo" pattern, while a crystalline sample will show sharp Bragg peaks.[13][14][15]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous solid dispersion. A single Tg for the dispersion indicates good miscibility between the drug and the polymer. The absence of a melting endotherm for this compound further confirms its amorphous state.[5][8][16][17]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can provide insights into the intermolecular interactions (e.g., hydrogen bonding) between this compound and the polymer in the solid dispersion.[5][8]
-
Inverse Gas Chromatography (IGC): IGC is a sensitive technique to study the surface properties and heterogeneity of amorphous materials, which can be correlated with their physical stability.[2][4][8]
Experimental Protocols
Protocol 1: Preparation of this compound ASD by Solvent Evaporation
-
Solution Preparation:
-
Dissolve this compound and the selected polymer (e.g., PVP K30) in a suitable solvent, such as acetone or a mixture of dichloromethane and isopropyl alcohol, at the desired drug-to-polymer ratio (e.g., 1:1, 1:2, or 1:3 w/w).[5]
-
Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Remove the solvent under vacuum at a controlled temperature (e.g., 40-60°C) using a rotary evaporator.
-
-
Drying and Milling:
-
Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the solid dispersion to remove any residual solvent.
-
Gently mill the dried solid dispersion to obtain a fine powder.
-
-
Storage:
-
Store the resulting powder in a desiccator over a suitable desiccant at room temperature.
-
Protocol 2: Preparation of this compound ASD by Spray Drying
-
Feed Solution Preparation:
-
Dissolve this compound and the chosen polymer in an appropriate solvent system to the desired solid content (e.g., 5% w/v).[18]
-
-
Spray Drying Parameters:
-
Inlet Temperature: Set the inlet temperature to a level that ensures efficient solvent evaporation without causing degradation of this compound (e.g., 100°C for enhanced stability).[2][3][4]
-
Atomizing Gas Flow: Adjust the atomizing gas flow to achieve a fine spray and promote rapid drying (e.g., 35 mm height on a BUCHI B-290).[18]
-
Feed Rate: Control the feed rate to maintain a stable outlet temperature and ensure complete drying of the droplets.
-
-
Product Collection:
-
Collect the dried powder from the cyclone.
-
-
Post-Drying and Storage:
-
Dry the collected powder in a vacuum oven to remove residual solvent.
-
Store in a tightly sealed container in a desiccator.
-
Protocol 3: Stability Testing of Amorphous Solid Dispersions
-
Sample Preparation:
-
Place a known amount of the amorphous solid dispersion powder in open or loosely capped glass vials.
-
-
Storage Conditions:
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., initial, 1 month, and 3 months).[9]
-
-
Analysis:
-
At each time point, analyze the samples for any signs of crystallization using XRPD.
-
Further characterization can be performed using DSC to monitor any changes in the Tg and for the appearance of a melting endotherm.
-
Data and Visualizations
Table 1: Example Formulations for this compound Amorphous Solid Dispersions
| Formulation Code | This compound (w/w) | Polymer | Polymer (w/w) | Preparation Method | Reference |
| SD-PVP-1 | 1 | PVP K30 | 1 | Solvent Evaporation | [5] |
| SD-PVP-2 | 1 | PVP K30 | 2 | Solvent Evaporation | [5] |
| SD-PVP-3 | 1 | PVP K30 | 3 | Solvent Evaporation | [5] |
| SD-POL-1 | 1 | Poloxamer 188 | 1 | Solvent Evaporation | [5] |
| SD-POL-2 | 1 | Poloxamer 188 | 2 | Solvent Evaporation | [5] |
| SD-POL-3 | 1 | Poloxamer 188 | 3 | Solvent Evaporation | [5] |
| SD-HPMC-1 | 10 | HPMC | 90 | Grinding | [2] |
Table 2: Key Parameters for Spray Drying of this compound
| Parameter | Setting | Rationale | Reference(s) |
| Inlet Air Temperature | 40°C vs. 100°C | Higher temperature (100°C) resulted in a more physically stable amorphous form. | [2][3][4] |
| Solid Load | 5% (w/v) | Optimized for good yield and consistent particle size in preclinical scale. | [18] |
| Atomizing Spray Gas Flow | 35 mm height (BUCHI B-290) | Optimized for efficient atomization and drying. | [18] |
Diagram 1: Experimental Workflow for ASD Preparation and Characterization
Caption: Workflow for the preparation, characterization, and stability testing of this compound ASDs.
Diagram 2: Troubleshooting Logic for Crystallization Issues
References
- 1. jddtonline.info [jddtonline.info]
- 2. US7527808B2 - Amorphous this compound composition and process for producing the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A study of the differences between two amorphous spray-dried samples of this compound which exhibited different physical stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Colloidal Silicon Dioxide - CD Formulation [formulationbio.com]
- 7. Effects of sugar ester and hydroxypropyl methylcellulose on the physicochemical stability of amorphous this compound in aqueous suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in surface properties by granulation and physicochemical stability of granulated amorphous this compound with additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20080069879A1 - Stable solid dosage form containing amorphous this compound and process for preparation thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of crystal nucleation and growth by water-soluble polymers and its impact on the supersaturation profiles of amorphous drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. improvedpharma.com [improvedpharma.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS/MS analysis of Cefditoren Pivoxil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cefditoren Pivoxil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] In the LC-MS/MS analysis of this compound, these effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] This can lead to inaccurate and imprecise quantification of the analyte, compromising the reliability of the analytical data.[2] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and endogenous metabolites.[3][4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any fluctuation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[4][5]
-
Post-Extraction Spike Method: This quantitative approach is considered the "gold standard".[4] It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[4]
Q3: What are the most common causes of matrix effects when analyzing this compound in biological fluids?
A3: The most prevalent sources of matrix effects in bioanalysis of this compound are:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[3][6]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used during sample preparation can interfere with the ionization process.
-
Endogenous Metabolites: Co-eluting metabolites from the biological matrix can compete with this compound for ionization.[4]
-
Anticoagulants and other additives: Components introduced during sample collection and processing can also contribute to matrix effects.[4]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is a common symptom of unaddressed matrix effects. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Quantify the Matrix Effect: Perform the post-extraction spike experiment using at least six different lots of the biological matrix. Calculate the matrix factor and the coefficient of variation (CV%). A CV% greater than 15% typically indicates a significant and variable matrix effect that needs to be addressed.
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components.
-
Protein Precipitation (PPT): While simple, it is the least effective at removing phospholipids. If using PPT, consider adding a washing step or using a phospholipid removal plate.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to selectively extract this compound.[7]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup. Use a reversed-phase or mixed-mode cation exchange sorbent for effective removal of phospholipids and other interferences.[7]
-
-
Optimize Chromatographic Conditions: Aim to chromatographically separate this compound from the matrix components that cause ion suppression or enhancement.
-
Increase Retention: Ensure this compound is sufficiently retained on the analytical column to elute away from the early-eluting, highly polar interferences.
-
Gradient Modification: Adjust the gradient slope to improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Test different C18 columns or consider alternative chemistries if co-elution persists.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[3] Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, leading to an accurate analyte/IS peak area ratio.
Issue 2: Ion suppression observed at the retention time of this compound.
If post-column infusion experiments reveal a significant drop in the signal at the expected retention time of your analyte, follow these steps:
Caption: Troubleshooting workflow for ion suppression.
Detailed Steps:
-
Enhance Sample Cleanup: As detailed in the previous section, move to a more rigorous sample preparation technique like SPE to remove the interfering compounds.[7]
-
Adjust Chromatography:
-
Divert Flow: Use a divert valve to send the initial, unretained portion of the LC eluent (which often contains high concentrations of salts and polar interferences) to waste instead of the mass spectrometer.
-
Change Mobile Phase: Experiment with different mobile phase compositions and additives. For this compound, which is often analyzed in positive ion mode, mobile phases containing ammonium formate or acetate are common.[8]
-
-
Consider Alternative Ionization: If available, try Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects than ESI, especially for less polar compounds.[9]
-
Sample Dilution: A simple yet effective strategy is to dilute the sample extract.[2][10] This reduces the concentration of all components, including the interfering matrix components, which can alleviate ion suppression. However, ensure that the final concentration of this compound remains above the lower limit of quantification (LLOQ).
Quantitative Data & Experimental Protocols
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound
| Sample Preparation Method | Matrix Factor (MF)1 (Mean ± SD, n=6) | CV% of MF | Recovery% (Mean ± SD, n=6) |
| Protein Precipitation (Acetonitrile) | 0.65 ± 0.18 | 27.7% | 95 ± 5.2 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 0.88 ± 0.09 | 10.2% | 82 ± 6.1 |
| Solid-Phase Extraction (C18) | 0.97 ± 0.04 | 4.1% | 89 ± 4.5 |
1Calculated as (Peak area in post-spiked matrix) / (Peak area in neat solution)
This table demonstrates that while protein precipitation offers high recovery, it results in a significant and variable matrix effect (ion suppression). Solid-phase extraction provides the cleanest extracts with minimal and consistent matrix effects.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method
-
Prepare Blank Matrix Samples: Process at least six different lots of blank biological matrix (e.g., human plasma) using your chosen sample preparation method (PPT, LLE, or SPE).
-
Prepare Neat Solutions (Set A): Spike this compound into the reconstitution solvent at low and high concentrations (e.g., LLOQ and ULOQ).
-
Prepare Post-Spiked Samples (Set B): Take the extracted blank matrix from step 1 and spike with this compound to the same final concentrations as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Calculate the standard deviation and CV% of the MF across the different matrix lots.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a representative example and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Protocol 3: Representative LC-MS/MS Conditions for this compound
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: Precursor Ion (m/z) -> Product Ion (m/z) (Specific m/z values for Cefditoren should be determined experimentally, but based on literature, the protonated molecule [M+H]⁺ is expected around m/z 621.1)[8]
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximal this compound signal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Identification and Characterization of Hydrolytic Degradation Products of this compound using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Cefditoren Pivoxil in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of Cefditoren Pivoxil in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of this compound?
A1: this compound, a prodrug of the third-generation cephalosporin antibiotic Cefditoren, faces several challenges in oral delivery.[1][2] Its oral absorption is limited, with a bioavailability of approximately 16%, which can increase to 25% with a high-fat meal.[3] The drug's low aqueous solubility and potential for degradation in the gastrointestinal tract contribute to its poor bioavailability.[1][2] Furthermore, its short half-life of about 1.6 hours necessitates frequent dosing, which can lead to fluctuations in plasma concentrations and potential patient inconvenience.[3]
Q2: What are some common formulation strategies explored in animal studies to enhance the oral bioavailability of this compound?
A2: Researchers have investigated several formulation strategies to improve the oral bioavailability of this compound in animal models. These include:
-
Gastro-retentive systems: Superporous hydrogel-based gastro-retentive tablets have been developed to prolong the residence time of the drug in the stomach, allowing for more complete dissolution and absorption.[4][5]
-
Lipid-based formulations: Liposomes have been used to encapsulate this compound, aiming to protect the drug from degradation and enhance its absorption.[6]
-
Solid dispersions: Preparing solid dispersions of this compound with hydrophilic polymers like polyvinylpyrrolidone (PVP) can improve its solubility and dissolution rate.[3]
-
Use of excipients: The inclusion of lecithin in solid formulations has been shown to enhance the oral bioavailability of this compound by retarding its degradation.[2]
Q3: Which animal models are commonly used for pharmacokinetic studies of this compound?
A3: Based on published research, the most common animal models for pharmacokinetic evaluation of this compound formulations are:
-
Rabbits: New Zealand white rabbits are frequently used to assess the in vivo performance of novel formulations.[4][6]
-
Mice: Murine lung-infection models are employed to study the pharmacokinetics/pharmacodynamics (PK/PD) of Cefditoren against specific pathogens like S. pneumoniae.[7][8][9]
-
Rats and Dogs: While less specific to the provided search results on this compound, rats and dogs are generally common models for oral drug delivery studies.[10]
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic parameters (AUC, Cmax) between individual animals.
-
Possible Cause: Inconsistent dosing volume or technique.
-
Troubleshooting Tip: Ensure accurate and consistent oral gavage technique. For viscous formulations, use a positive displacement pipette to ensure the full dose is administered.
-
-
Possible Cause: Fed vs. fasted state of the animals.
-
Troubleshooting Tip: The absorption of this compound is known to be affected by food.[1] Standardize the feeding schedule of the animals before and during the study. Clearly report whether the study was conducted in fasted or fed animals.
-
-
Possible Cause: Stress-induced changes in gastrointestinal motility.
-
Troubleshooting Tip: Acclimatize the animals to the experimental procedures and handling to minimize stress.
-
Issue 2: Poor correlation between in vitro dissolution and in vivo bioavailability.
-
Possible Cause: The dissolution medium does not accurately reflect the in vivo gastrointestinal environment.
-
Troubleshooting Tip: Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states.
-
-
Possible Cause: The formulation is susceptible to enzymatic degradation in the gut, which is not accounted for in standard dissolution tests.
-
Troubleshooting Tip: Incorporate relevant enzymes (e.g., esterases) into the in vitro dissolution medium to better predict in vivo performance.
-
-
Possible Cause: The formulation's interaction with the gastrointestinal mucosa is not captured by in vitro models.
-
Troubleshooting Tip: Consider using in situ intestinal perfusion models or everted gut sac techniques to evaluate drug absorption and the impact of the formulation in a more physiologically relevant setting.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rabbits
| Formulation | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg/mL·h) | Half-life (h) | Reference |
| Superporous Hydrogel Tablet (F5) | Rabbit | 9.37 | 24 | 337.41 | 13.5 | [4] |
| Liposomal Formulation (CPL VI) | Rabbit | - | - | - | - | [6] |
| Commercially Available Product | Rabbit | - | - | - | - | [4] |
Note: Specific values for the liposomal and commercial formulations in rabbits were not detailed in the provided search results.
Table 2: Pharmacokinetic Parameters of Cefditoren in Mice
| Dose | Animal Model | fAUC24/MIC | fCmax/MIC | Outcome | Reference |
| Variable | Murine Lung-Infection Model | ≥ 63 | ≥ 16 | 2 log10-kill of S. pneumoniae | [7][8][9] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of a Superporous Gastro-retentive this compound Tablet in Rabbits
-
Animal Model: New Zealand white rabbits.
-
Ethical Approval: All experiments must be approved by the institutional animal ethical committee.
-
Dosing:
-
House the animals in standard conditions with free access to food and water.
-
Administer the formulated gastro-retentive tablet orally to the rabbits.
-
-
Blood Sampling:
-
Collect blood samples from the marginal ear vein at predetermined time intervals.
-
Collect the blood into heparinized centrifuge tubes.
-
Immediately centrifuge the blood samples to separate the plasma.
-
-
Sample Processing and Storage:
-
Store the separated plasma at -20°C until analysis.
-
-
Drug Analysis:
-
Determine the concentration of Cefditoren in the plasma samples using a validated analytical method (e.g., HPLC).
-
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Murine Lung-Infection Model
-
Animal Model: Mice (specific strain as per study design).
-
Infection Model:
-
Induce a lung infection with a standardized inoculum of Streptococcus pneumoniae.
-
-
Dosing:
-
Administer this compound orally at various single doses.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at different time points post-dosing.
-
Determine the plasma concentrations of Cefditoren.
-
-
Pharmacodynamic Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Harvest the lungs and homogenize them.
-
Determine the bacterial count (colony-forming units) in the lung homogenates.
-
-
Data Analysis:
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Formulation strategies to enhance bioavailability.
References
- 1. drugs.com [drugs.com]
- 2. data.epo.org [data.epo.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Pharmacokinetics/Pharmacodynamics Profiles for Appropriate Doses of this compound against S. pneumoniae in Murine Lung-Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Enhanced bioavailability of cefoxitin using palmitoylcarnitine. II. Use of directly compressed tablet formulations in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cefditoren Pivoxil and Cefuroxime Axetil Against Respiratory Pathogens
An objective review of in vitro susceptibility and clinical efficacy for drug development professionals, researchers, and scientists.
In the landscape of oral cephalosporins for the treatment of community-acquired respiratory tract infections, Cefditoren Pivoxil and Cefuroxime Axetil are prominent therapeutic options. This guide provides a detailed comparison of their performance against key respiratory pathogens, supported by experimental data from in vitro studies and clinical trials. The focus is on their activity against Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, common causative agents of infections such as community-acquired pneumonia (CAP) and acute exacerbations of chronic bronchitis (AECB).
In Vitro Susceptibility
The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are standard metrics for this assessment.
Experimental Protocols for In Vitro Susceptibility Testing
The data presented below are primarily derived from studies employing standardized antimicrobial susceptibility testing methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Isolates : Clinical isolates of S. pneumoniae, H. influenzae, and M. catarrhalis were collected from patients with respiratory tract infections.
-
Susceptibility Testing : The most common methods used were agar dilution and broth microdilution.
-
MIC Determination : The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, were then determined.
Streptococcus pneumoniae
Cefditoren generally demonstrates greater in vitro potency against S. pneumoniae, including strains with reduced susceptibility to penicillin, compared to cefuroxime.
| Pathogen | Antibiotic | Susceptibility Category | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| S. pneumoniae | Cefditoren | Penicillin-Susceptible | 312 | ≤0.06 | ≤0.06 | [1] |
| Cefuroxime | Penicillin-Susceptible | - | - | - | ||
| S. pneumoniae | Cefditoren | Penicillin-Intermediate | 30 | 0.125 | 1 | [1] |
| Cefuroxime | Penicillin-Intermediate | - | - | - | ||
| S. pneumoniae | Cefditoren | Penicillin-Resistant | 443 | - | 1 | [4] |
| Cefuroxime | Penicillin-Resistant | 443 | - | 16 | [4] | |
| S. pneumoniae | Cefditoren | All Strains | 2597 | - | 0.5 | [4] |
| Cefuroxime | All Strains | 2597 | - | 4 | [4] |
Note: Direct comparative MIC values for Cefuroxime were not always available in the same studies.
Studies have shown that cefditoren's MIC90 against penicillin-resistant S. pneumoniae is significantly lower than that of cefuroxime (1 µg/mL vs. 16 µg/mL)[4]. Similarly, against cefuroxime-resistant isolates, the cefditoren MIC90 was 1 µg/mL[4].
Haemophilus influenzae
Cefditoren consistently shows high potency against H. influenzae, irrespective of β-lactamase production.
| Pathogen | Antibiotic | β-lactamase Status | No. of Isolates | MIC90 (µg/mL) | Reference |
| H. influenzae | Cefditoren | Positive or Negative | 114 | ≤0.06 | [2][3] |
| Cefuroxime | β-lactamase-positive | 48 | - | - | |
| H. influenzae | Cefditoren | All Strains | 521 | 0.03 | [5] |
| Cefuroxime | - | - | - |
Note: Direct comparative MIC values for Cefuroxime were not always available in the same studies. However, literature indicates that MIC90 values for cefuroxime against H. influenzae range from 1 to 8 mg/l.[6]
All tested strains of H. influenzae were inhibited by ≤0.06 mg/L of cefditoren[2][3]. Published data indicates that the MIC90 values of cefditoren against both β-lactamase positive and negative H. influenzae isolates (≤0.03 to 0.06 mg/l) are 5–7 dilutions lower than those of cefuroxime (1 to 8 mg/l)[6].
Moraxella catarrhalis
Both agents are active against M. catarrhalis, though cefditoren tends to have lower MIC values.
| Pathogen | Antibiotic | No. of Isolates | MIC90 (µg/mL) | Reference |
| M. catarrhalis | Cefditoren | 295 | 0.5 | [5] |
| Cefuroxime | - | - |
Note: Direct comparative MIC values for Cefuroxime were not always available in the same studies. However, literature indicates that MIC90 values for cefuroxime against M. catarrhalis range from 2 to 8 mg/l, while for cefditoren they range from 0.25 to 0.5 mg/l.[6]
Almost all strains of M. catarrhalis produce β-lactamase[6]. Cefditoren's MIC90 values for M. catarrhalis are reported to be lower than those of cefuroxime[6].
Clinical Efficacy
Clinical trials provide essential data on the real-world performance of antibiotics. This compound and Cefuroxime Axetil have been compared in the treatment of several respiratory tract infections.
Experimental Protocols for Clinical Trials
The clinical data presented are from randomized, double-blind, comparative studies.
-
Patient Population : Adults diagnosed with specific respiratory tract infections, such as AECB or CAP.
-
Study Design : A common design is a randomized, double-blind, double-dummy trial to ensure blinding when comparing drugs with different dosing regimens.
-
Treatment Arms :
-
This compound (e.g., 200 mg twice daily for 5 days).
-
Cefuroxime Axetil (e.g., 250 mg twice daily for 10 days).
-
-
Endpoints :
-
Clinical Success : Resolution or improvement of signs and symptoms of infection at the end of therapy and at a follow-up visit.
-
Bacteriological Response : Eradication or presumed eradication of the baseline pathogen from sputum or other relevant cultures.
-
Acute Exacerbations of Chronic Bronchitis (AECB)
A randomized, double-blind study compared a 5-day course of this compound (200 mg twice daily) with a standard 10-day course of Cefuroxime Axetil (250 mg twice daily) for AECB. The results showed similar efficacy between the two treatments.
| Outcome | This compound (200 mg BID, 5 days) | Cefuroxime Axetil (250 mg BID, 10 days) | Reference |
| Clinical Success Rate (End of Treatment) | 79.9% (of 264 patients) | 82.7% (of 277 patients) | [7][8] |
| Bacteriological Response (Per-pathogen) | 72.8% (of 103 isolates) | 67.0% (of 94 isolates) | [7][8][9] |
| Clinical Success with H. influenzae | 84% (of 50 patients) | 82.5% (of 40 patients) | [7][8] |
The study concluded that the shorter 5-day course of this compound had a similar point estimate of success compared to the standard 10-day Cefuroxime Axetil course for AECB[7][8].
Community-Acquired Pneumonia (CAP)
In pooled analyses of clinical trials for CAP, this compound showed similar clinical response rates to comparators, which included Cefuroxime Axetil.
| Outcome | This compound (200 mg) | This compound (400 mg) | Comparators (including Cefuroxime Axetil) | Reference |
| Clinical Response Rate (End of Therapy) | 91.8% | 89.2% | 91.5% | [10] |
| Clinical Response Rate (Follow-up) | 87.8% | 85.9% | 90.4% | [10] |
A study comparing this compound (200 mg or 400 mg twice daily) to Cefpodoxime Proxetil for 14 days in patients with CAP also demonstrated comparable clinical cure rates among the treatment groups[11].
Mechanism of Action
Both Cefditoren and Cefuroxime are third and second-generation cephalosporins, respectively. Their bactericidal action results from the inhibition of bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to the disruption of cell wall integrity, ultimately causing bacterial cell lysis and death. Cefditoren's aminothiazolyl side chain enhances its activity against Gram-negative bacteria and its stability against many clinically important β-lactamases contributes to its broad spectrum of activity[5].
Conclusion
Both this compound and Cefuroxime Axetil are effective oral cephalosporins for treating respiratory tract infections. The available data suggest the following key differentiators:
-
In Vitro Potency : Cefditoren demonstrates superior in vitro activity against a broad range of respiratory pathogens, particularly against penicillin-resistant Streptococcus pneumoniae and both β-lactamase positive and negative strains of Haemophilus influenzae.
-
Clinical Efficacy : In clinical trials for AECB and CAP, this compound has shown comparable clinical success rates to Cefuroxime Axetil and other standard-of-care comparators. Notably, a shorter 5-day course of this compound was as effective as a 10-day course of Cefuroxime Axetil in treating AECB.
For drug development professionals, the enhanced in vitro potency of Cefditoren, especially against resistant phenotypes, may represent a significant advantage. For researchers and scientists, the comparable clinical outcomes despite different treatment durations warrant further investigation into the pharmacodynamic properties that contribute to in vivo efficacy. These findings underscore the importance of considering both microbiological activity and clinical evidence when evaluating antimicrobial agents for the treatment of respiratory infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of the beta-lactam resistance phenotype on the cefuroxime versus cefditoren susceptibility of Streptococcus pneumoniae and Haemophilus influenzae recovered from children with acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of recent clinical isolates of pneumococci to the investigational cephalosporin cefditoren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and in vitro susceptibility test development for cefditoren against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting cefditoren for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and Bacteriological Efficacy in Treatment of Acute Exacerbations of Chronic Bronchitis with Cefditoren-Pivoxil versus Cefuroxime-Axetil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and bacteriological efficacy in treatment of acute exacerbations of chronic bronchitis with cefditoren-pivoxil versus cefuroxime-axetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Update on the clinical utility and optimal use of cefditoren - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound versus cefpodoxime proxetil for community-acquired pneumonia: results of a multicenter, prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Cefditoren Pivoxil and Amoxicillin/Clavulanate in Community-Acquired Pneumonia (CAP) Models
A comprehensive review of preclinical and clinical data on the therapeutic potential of Cefditoren Pivoxil and Amoxicillin/Clavulanate for the treatment of Community-Acquired Pneumonia (CAP).
This guide provides a detailed comparison of the efficacy of this compound and amoxicillin/clavulanate in the context of CAP. The analysis is based on available data from both preclinical animal models and clinical trials in human subjects, with a focus on the primary bacterial pathogens implicated in CAP, namely Streptococcus pneumoniae and Haemophilus influenzae.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from comparative studies, offering a side-by-side view of the performance of this compound and amoxicillin/clavulanate.
Table 1: Clinical Efficacy in Human CAP Trials
| Efficacy Endpoint | This compound (200 mg BID) | This compound (400 mg BID) | Amoxicillin/Clavulanate (875/125 mg BID) | Reference |
| Clinical Cure Rate (Post-treatment) | 88.0% (125/142) | 89.9% (143/159) | 90.3% (130/144) | [1][2] |
| Clinical Cure Rate (Follow-up) | 86.5% (128/148) | 86.8% (138/159) | 87.8% (129/147) | [1][2] |
| Overall Bacteriological Eradication | 84.0% | 88.6% | 82.6% | [1][2] |
| S. pneumoniae Eradication | 95.0% | 96.2% | 89.5% | [1][2] |
| H. influenzae Eradication | 80.6% | 88.6% | 88.0% | [1][2] |
Table 2: Preclinical Efficacy in a Murine Mixed-Infection Pneumonia Model
| Organism | Efficacy Endpoint | This compound | Amoxicillin | Reference |
| S. pneumoniae (PSSP) | Effective Dose | ≥ 30 mg/kg/day | ≥ 7.5 mg/kg/day | [1] |
| H. influenzae (BLNAR) | Effective Dose | ≥ 18.8 mg/kg/day | Not effective | [1] |
PSSP: Penicillin-Susceptible Streptococcus pneumoniae; BLNAR: β-lactamase-Negative Amoxicillin-Resistant
Experimental Protocols
The following is a representative experimental protocol for a murine model of bacterial pneumonia, synthesized from established methodologies. This protocol outlines the key steps involved in evaluating the in vivo efficacy of antimicrobial agents.
Murine Model of Bacterial Pneumonia
1. Animal Model:
-
Species: Specific pathogen-free mice (e.g., ICR, BALB/c, or C57BL/6 strains), typically 6-8 weeks old.
-
Housing: Housed in sterile conditions with access to food and water ad libitum. Acclimatized for at least 7 days prior to experimentation.
2. Bacterial Strains and Inoculum Preparation:
-
Strains: Clinically relevant strains of Streptococcus pneumoniae (e.g., penicillin-susceptible, -intermediate, or -resistant strains) and Haemophilus influenzae (e.g., β-lactamase positive or negative strains) are used.
-
Culture: Bacteria are grown on appropriate agar plates (e.g., blood agar for S. pneumoniae, chocolate agar for H. influenzae) and then cultured in a suitable broth medium (e.g., Todd-Hewitt broth for S. pneumoniae, brain heart infusion broth supplemented with hemin and NAD for H. influenzae) to mid-logarithmic phase.
-
Inoculum: The bacterial suspension is centrifuged, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10^6 to 10^8 CFU/mL). The final inoculum concentration is confirmed by plating serial dilutions.
3. Induction of Pneumonia:
-
Anesthesia: Mice are anesthetized using an appropriate method (e.g., inhalation of isoflurane or intraperitoneal injection of ketamine/xylazine).
-
Infection Route: The bacterial suspension is administered via intranasal or intratracheal instillation. A typical volume for intranasal administration is 20-50 µL, while intratracheal administration may involve a smaller volume delivered directly into the trachea.
4. Antimicrobial Treatment:
-
Treatment Groups: Mice are randomly assigned to different treatment groups: vehicle control (e.g., saline), this compound, and amoxicillin/clavulanate.
-
Dosing: The drugs are administered orally (via gavage) or subcutaneously at various dose levels and frequencies, starting at a specified time post-infection (e.g., 2-4 hours). The dosing regimen is designed to mimic human pharmacokinetic profiles where possible.
5. Efficacy Assessment:
-
Survival Studies: A cohort of mice in each group is monitored for a defined period (e.g., 7-10 days), and survival rates are recorded.
-
Bacterial Load Determination: At specific time points post-treatment (e.g., 24, 48, and 72 hours), subsets of mice are euthanized. The lungs and, in some cases, blood are aseptically harvested.
-
Homogenization and Plating: The lungs are homogenized in sterile saline. Serial dilutions of the lung homogenates and blood are plated on selective agar media to determine the number of viable bacteria (CFU/g of tissue or CFU/mL of blood).
6. Statistical Analysis:
-
Survival data are typically analyzed using Kaplan-Meier survival curves and the log-rank test.
-
Differences in bacterial loads between treatment groups are analyzed using appropriate statistical tests, such as the Mann-Whitney U test or ANOVA. A p-value of <0.05 is generally considered statistically significant.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical comparative efficacy study in a murine model of CAP.
References
- 1. Efficacy of a therapy switching from amoxicillin to this compound against a mixed pneumonia model in mice - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 2. A comparison of this compound and amoxicillin/ clavulanate in the treatment of community-acquired pneumonia: a multicenter, prospective, randomized, investigator-blinded, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefditoren Pivoxil Demonstrates Potent In Vitro Activity Against Penicillin-Resistant Streptococcus pneumoniae
A Comparative Analysis for Researchers and Drug Development Professionals
Cefditoren pivoxil, a third-generation oral cephalosporin, exhibits superior in vitro activity against penicillin-resistant Streptococcus pneumoniae (PRSP) when compared to several other oral antimicrobial agents. This guide provides a comparative overview of its efficacy, supported by key experimental data, to inform research and development efforts in the ongoing challenge of antimicrobial resistance.
Cefditoren's molecular structure contributes to its high intrinsic activity against S. pneumoniae, including strains that have developed resistance to penicillin and other β-lactams.[1] Studies consistently show that cefditoren maintains low minimum inhibitory concentrations (MIC) against these challenging pathogens, positioning it as a valuable agent in the treatment of community-acquired respiratory tract infections.
Comparative In Vitro Efficacy
The in vitro potency of cefditoren against clinical isolates of S. pneumoniae, including penicillin-susceptible, intermediate, and resistant strains, has been well-documented. When compared with other oral cephalosporins and amoxicillin, cefditoren consistently demonstrates lower MIC values required to inhibit the growth of 90% of organisms (MIC90).
One study involving 143 clinical isolates of S. pneumoniae found that cefditoren had an MIC90 of 0.5 µg/mL, with a 90.2% susceptibility rate.[2] This was significantly more potent than amoxicillin (MIC90 4 µg/mL), cefuroxime (MIC90 16 µg/mL), and cefdinir (MIC90 16 µg/mL).[2] Another study focusing on penicillin-resistant isolates reported cefditoren MIC90 values between 0.5 and 1 µg/mL.[3]
Below is a summary of comparative data from various studies.
Table 1: MIC90 Values and Susceptibility Rates Against S. pneumoniae
| Antibiotic | MIC90 (µg/mL) | Susceptibility Rate (%) | Penicillin Resistance Profile of Isolates |
| Cefditoren | 0.5 | 90.2% | Mixed population, including 73.4% PRSP |
| Amoxicillin | 4 | 76.2% | Mixed population, including 73.4% PRSP |
| Cefuroxime | 16 | 24.5% | Mixed population, including 73.4% PRSP |
| Cefdinir | 16 | 21.8% | Mixed population, including 73.4% PRSP |
| Cefaclor | 128 | 8.4% | Mixed population, including 73.4% PRSP |
| Data sourced from a study on 143 clinical isolates from pediatric patients with community-acquired respiratory tract infections.[2] |
Table 2: Comparative MIC90 Values Against Penicillin-Resistant S. pneumoniae (PRSP)
| Antibiotic | MIC90 (µg/mL) |
| Cefditoren | 0.5 - 1.0 |
| Cefotaxime | 2 |
| Cefpodoxime | 4 |
| Cefuroxime | 16 |
| Cefixime | ≥ 32 |
| Cefaclor | ≥ 32 |
| Data compiled from studies focusing on penicillin/amoxicillin-resistant pneumococci.[2] |
Experimental Protocols
The data presented is primarily derived from in vitro susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is the recommended reference standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against S. pneumoniae.[4][5]
Broth Microdilution Method for S. pneumoniae (CLSI Guideline Summary)
-
Inoculum Preparation:
-
Bacterial isolates are sub-cultured onto a sheep blood agar plate and incubated for 18-24 hours in a CO2-enriched atmosphere.[5]
-
A direct colony suspension is prepared in sterile saline or Mueller-Hinton broth to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial concentration.
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Test Panel Preparation:
-
Inoculation and Incubation:
-
Each well in the microdilution panel is inoculated with the standardized bacterial suspension.
-
A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.
-
The panels are incubated at 35°C ± 2°C in a non-CO2 incubator for 20-24 hours.
-
-
Result Interpretation:
-
Following incubation, the panels are examined for bacterial growth.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the specific MIC breakpoints established by CLSI for S. pneumoniae.
-
-
Quality Control:
Experimental Workflow Visualization
The following diagram illustrates the key steps in the CLSI-recommended broth microdilution workflow for determining the antimicrobial susceptibility of Streptococcus pneumoniae.
Caption: Workflow for S. pneumoniae Antimicrobial Susceptibility Testing.
Conclusion
The presented data underscores the potent in vitro activity of this compound against penicillin-resistant Streptococcus pneumoniae. Its lower MIC90 values compared to many commonly prescribed oral antibiotics, including amoxicillin and other cephalosporins, suggest it is a highly effective agent against this clinically important pathogen.[2] For researchers and developers, cefditoren serves as a key benchmark for third-generation cephalosporin activity and a candidate for further investigation in clinical settings where PRSP is prevalent. The standardized protocols outlined by CLSI are critical for ensuring that comparative data is both reliable and reproducible.
References
- 1. seq.es [seq.es]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of cefditoren against a special collection of clinical isolates of Streptococcus pneumoniae from Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Changes in Streptococcus pneumoniae Susceptibility in Wisconsin: Implications for Clinical Treatment Decisions for Respiratory Infections | Clinical Medicine & Research [clinmedres.org]
- 6. Development of interpretive criteria and quality control limits for broth microdilution and disk diffusion antimicrobial susceptibility testing of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefditoren Pivoxil: A Comparative Analysis of Cross-Resistance with Other Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cefditoren Pivoxil's performance against other cephalosporins, with a focus on cross-resistance patterns observed in key bacterial pathogens. The information presented is supported by experimental data to aid in research and development efforts within the field of infectious diseases and antimicrobial agents.
Introduction to this compound and Cephalosporin Resistance
This compound is a third-generation oral cephalosporin that is hydrolyzed by esterases in the intestinal tract to its active form, cefditoren.[1] Like other β-lactam antibiotics, cefditoren exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] The emergence of bacterial resistance to cephalosporins is a significant clinical concern, primarily driven by two key mechanisms: the production of β-lactamase enzymes that inactivate the antibiotic, and alterations in the structure of PBPs, which reduce the binding affinity of the drug.[2]
Cross-resistance, where resistance to one antibiotic confers resistance to other structurally similar agents, is a critical factor in selecting appropriate antimicrobial therapy. This guide examines the in vitro activity of this compound in the context of cross-resistance with other cephalosporins against clinically relevant bacterial strains.
Comparative In Vitro Activity: A Quantitative Analysis
The following tables summarize the minimum inhibitory concentration (MIC) data for Cefditoren and other cephalosporins against key respiratory pathogens. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented. Lower MIC values indicate greater in vitro potency.
Table 1: Comparative Activity against Streptococcus pneumoniae (Penicillin-Resistant Strains)
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Cefditoren | 0.5 | 1.0 - 2.0 | [3] |
| Cefuroxime | 8.0 | 16.0 | [3] |
| Cefpodoxime | 2.0 | 4.0 | [3] |
| Cefixime | 16.0 | >32 | [3] |
| Cefaclor | 16.0 | >32 | [3] |
Table 2: Comparative Activity against β-Lactamase Producing Haemophilus influenzae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Cefditoren | ≤0.015 | 0.015 - 0.03 | [4][5] |
| Ceftriaxone | ≤0.015 | ≤0.015 | [5] |
| Cefuroxime | 1.0 | 2.0 | |
| Cefpodoxime | 0.12 | 0.25 | |
| Cefixime | ≤0.015 | 0.03 | |
| Amoxicillin/Clavulanate | 1.0 | 2.0 |
Data Interpretation: The data indicates that Cefditoren maintains potent in vitro activity against penicillin-resistant Streptococcus pneumoniae, with MIC90 values significantly lower than those of many other oral cephalosporins.[3] Against β-lactamase producing Haemophilus influenzae, Cefditoren's activity is comparable to ceftriaxone and superior to several other oral cephalosporins.[5] This suggests a lower potential for cross-resistance with penicillin and some other cephalosporins in these key respiratory pathogens.
Mechanisms of Reduced Cross-Resistance
Cefditoren's chemical structure contributes to its stability against many common β-lactamases and its high affinity for essential PBPs, even in some resistant strains.[2][6]
-
Stability to β-Lactamases: Cefditoren is stable against hydrolysis by many common plasmid-mediated β-lactamases, such as TEM-1 and SHV-1, which are prevalent in Haemophilus influenzae and Moraxella catarrhalis.[2][5]
-
High Affinity for Penicillin-Binding Proteins (PBPs): Cefditoren has demonstrated a high binding affinity for PBP2x in Streptococcus pneumoniae, a key target for β-lactam antibiotics in this organism.[6] Alterations in PBP2x are a primary mechanism of penicillin resistance in pneumococci. Cefditoren's ability to effectively bind to this altered target contributes to its retained activity against penicillin-resistant strains.[6]
Experimental Protocols
The data presented in this guide is primarily derived from antimicrobial susceptibility testing performed using the following standardized methods.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.
1. Preparation of Inoculum: a. Select three to five isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.
2. Preparation of Antimicrobial Dilutions: a. Prepare serial twofold dilutions of each cephalosporin in a 96-well microtiter plate using an appropriate broth medium. b. The final volume in each well should be 100 µL.
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.
4. Interpretation of Results: a. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of antimicrobial susceptibility.
1. Preparation of Inoculum: a. Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
2. Inoculation of Agar Plate: a. Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
3. Application of Antibiotic Disks: a. Aseptically apply paper disks impregnated with a standardized concentration of each cephalosporin onto the surface of the inoculated agar plate. b. Ensure the disks are in firm contact with the agar.
4. Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16 to 24 hours.
5. Interpretation of Results: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. b. Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Visualizing Resistance Mechanisms
The following diagrams illustrate the primary mechanisms of cephalosporin resistance and the experimental workflow for determining antimicrobial susceptibility.
Caption: Mechanisms of Cephalosporin Action and Resistance.
Caption: Experimental Workflow for Antimicrobial Susceptibility Testing.
Conclusion
The available in vitro data suggests that this compound exhibits a favorable profile with regard to cross-resistance with other cephalosporins, particularly against penicillin-resistant S. pneumoniae and β-lactamase-producing H. influenzae. Its stability against common β-lactamases and high affinity for key PBPs are likely contributing factors to its sustained activity against these resistant phenotypes. This comparative analysis provides valuable insights for researchers and drug development professionals working on novel antimicrobial strategies and evaluating the therapeutic potential of different cephalosporins.
References
- 1. Revisiting cefditoren for the treatment of community-acquired infections caused by human-adapted respiratory pathogens in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed [koreamed.org]
- 5. Activity of cefditoren against beta-lactamase-positive and -negative Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle of Third-Generation Cephalosporins: Unveiling the Safety Profiles of Cefditoren Pivoxil and Cefdinir
A comprehensive review of clinical trial data reveals comparable safety profiles for the third-generation oral cephalosporins, Cefditoren Pivoxil and Cefdinir, with gastrointestinal disturbances being the most commonly reported adverse events for both drugs. While direct comparative trials are limited, available evidence suggests subtle differences in the incidence of specific side effects.
This guide provides a detailed comparative analysis of the safety profiles of this compound and Cefdinir, drawing upon data from clinical trials and post-marketing surveillance. The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the relative safety of these two widely prescribed antibiotics.
Mechanism of Action: A Shared Pathway
Both this compound and Cefdinir are prodrugs that, after oral administration, are hydrolyzed to their active forms, Cefditoren and Cefdinir, respectively. They exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall, a mechanism common to all β-lactam antibiotics. This shared mechanism of action underpins their similar efficacy profiles against a broad spectrum of Gram-positive and Gram-negative bacteria.
Comparative Safety Data from Clinical Trials
Direct head-to-head clinical trials comparing the safety of this compound and Cefdinir are limited. However, a key randomized, comparative, multicentric study in India provides valuable insights into their relative safety in the treatment of uncomplicated skin and skin structure infections (uSSSI).
Uncomplicated Skin and Skin Structure Infections (uSSSI)
A study involving 178 patients with uSSSI directly compared the safety of this compound (200 mg twice daily) and Cefdinir (300 mg twice daily) for ten days.[1] The overall incidence of adverse events was low in both treatment groups.[1]
| Adverse Event | This compound (n=89) | Cefdinir (n=89) |
| Any Adverse Event | 2 (2.2%) | 4 (4.5%) |
| Diarrhea | 1 (1.1%) | 2 (2.2%) |
| Nausea | 1 (1.1%) | 1 (1.1%) |
| Abdominal Pain | 0 | 1 (1.1%) |
Table 1: Incidence of Adverse Events in a Comparative Trial for uSSSI.[1]
Respiratory Tract Infections
A pooled analysis of seven clinical trials on this compound for community-acquired lower respiratory tract infections reported that the most frequent adverse events were gastrointestinal.[2] For the 200 mg and 400 mg doses of Cefditoren, the incidence of any adverse event was 24.4% and 26.7%, respectively, with gastrointestinal events occurring in 14.2% and 19.5% of patients.[2]
Clinical trials for Cefdinir in the treatment of community-acquired pneumonia and acute exacerbations of chronic bronchitis have also reported diarrhea, nausea, and headache as common adverse events.
Detailed Experimental Protocols
Randomized, Comparative, Multicentric Study of this compound vs. Cefdinir in uSSSI
Objective: To evaluate the efficacy and tolerability of this compound versus Cefdinir in Indian patients with uncomplicated skin and skin structure infections.[1]
Study Design: A randomized, comparative, multicentric study.[1]
Patient Population: 178 patients diagnosed with uncomplicated SSSI.[1]
Treatment Arms:
Safety Assessment: The safety evaluation consisted of monitoring and reporting the type, frequency, severity, and causal relationship of all adverse events.[1] Patients were monitored throughout the study via physical examinations and assessment of adverse events.
Discussion of Safety Profiles
The available data suggests that both this compound and Cefdinir are generally well-tolerated. The most frequently reported adverse events for both drugs are gastrointestinal in nature, primarily diarrhea and nausea.
In the direct comparative trial for uSSSI, the overall incidence of adverse events was slightly lower in the this compound group compared to the Cefdinir group, although the difference was not statistically significant.[1]
It is important to note that the pivoxil ester in this compound can lead to a decrease in carnitine concentrations. While this is not typically clinically significant in short-term therapy, it is a consideration for patients with pre-existing carnitine deficiency or those on long-term treatment.
Conclusion
This compound and Cefdinir exhibit comparable safety profiles, with a predominance of mild to moderate gastrointestinal adverse events. The choice between these two agents may be guided by factors such as local antimicrobial susceptibility patterns, cost, and specific patient characteristics. Further head-to-head comparative trials, particularly in respiratory tract infections, would be beneficial to delineate more subtle differences in their safety profiles. Researchers and clinicians should remain vigilant for adverse events and report them to relevant pharmacovigilance systems to contribute to the ongoing safety assessment of these important antibiotics.
References
Safety Operating Guide
Proper Disposal of Cefditoren Pivoxil in a Laboratory Setting
This guide provides essential safety and logistical information for the proper disposal of Cefditoren Pivoxil, a third-generation cephalosporin antibiotic. Adherence to these procedural steps is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are intended for researchers, scientists, and drug development professionals.
Waste Characterization and Segregation
The first crucial step is to determine the regulatory status of the this compound waste. Pharmaceutical waste is broadly categorized as either hazardous or non-hazardous by regulatory bodies such as the Environmental Protection Agency (EPA).[1]
Step 1: Consult the Safety Data Sheet (SDS) Review the product-specific SDS for this compound. Section 13, "Disposal considerations," will provide manufacturer guidance. The SDS for this compound generally advises entrusting disposal to a licensed waste disposal company and adhering to local and national regulations.[2][3]
Step 2: Determine if the Waste is RCRA Hazardous Pharmaceutical waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) if it is either specifically listed as hazardous or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] this compound is not typically listed as a RCRA hazardous waste. However, if it is mixed with other laboratory chemicals, the resulting mixture must be evaluated.
Step 3: Segregate the Waste Based on the characterization, segregate this compound waste from other chemical and biological waste streams.
-
Non-Hazardous Pharmaceutical Waste: Place in a designated, clearly labeled container for non-hazardous pharmaceuticals.[4]
-
Contaminated Materials: Lab materials contaminated with this compound (e.g., gloves, weighing paper, empty vials) should be disposed of along with the chemical itself. Empty containers should have their labels scratched out or removed before disposal.[5]
Disposal Procedures
Disposal methods differ based on the waste characterization. Under no circumstances should pharmaceutical waste be flushed down the drain or disposed of in regular trash without proper deactivation.[6][7]
Procedure for Non-Hazardous this compound Waste:
The preferred method for disposal is through a professional and compliant service.
Option 1: Licensed Waste Disposal Company (Recommended)
-
Engage a Professional Service: Contract with a licensed company that specializes in pharmaceutical or chemical waste disposal. These companies ensure compliance with all federal and state regulations.[2]
-
Packaging and Labeling: Package the segregated this compound waste according to the disposal company's specifications and Department of Transportation (DOT) regulations.
-
Manifesting and Documentation: Ensure a proper waste manifest is completed to track the waste from the point of generation to its final disposal facility.
Option 2: Reverse Distributor For unopened, unexpired this compound, a DEA-registered reverse distributor may be an option for potential credit and proper disposal.[7] This shifts the burden of hazardous waste determination to the reverse distributor.[7]
Procedure for this compound Classified as Hazardous Waste:
If this compound waste is determined to be RCRA hazardous (e.g., due to being mixed with a hazardous solvent), stringent disposal protocols must be followed.
-
Containerization: Store the waste in a designated hazardous waste container that is sealed, properly labeled, and stored in a secure secondary containment area.
-
Treatment and Disposal: Hazardous pharmaceutical waste must be treated at a permitted treatment facility.[6] The most common method is high-temperature incineration at a licensed medical incineration site.[1][6][7]
-
Transportation: Use a certified hazardous waste hauler for transportation to the treatment facility.
Summary of Disposal Pathways
The following table summarizes the primary disposal methods based on waste classification.
| Waste Classification | Primary Disposal Method | Key Regulatory Considerations |
| Non-Hazardous | Engage a licensed pharmaceutical waste disposal company or a reverse distributor.[2][7] | Must not be sewered.[7] Follow all state and local regulations. Maintain documentation of disposal. |
| RCRA Hazardous Waste | Transport via a certified hauler to a permitted hazardous waste treatment facility for incineration.[1][6][7] | Subject to EPA RCRA regulations.[1][6] Requires specific labeling, manifesting, and employee training.[6] Flushing is strictly prohibited.[6] |
| Contaminated Labware | Dispose of in the same manner as the this compound waste itself. | Segregate from sharps and other waste streams. Ensure containers are fully decontaminated or disposed of as pharmaceutical waste.[2] |
Experimental Workflow & Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cefditoren Pivoxil
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cefditoren Pivoxil. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
This compound is a third-generation cephalosporin antibiotic that requires careful handling due to its potential for causing skin and respiratory sensitization, as well as skin and eye irritation.[1][2][3][4] The following procedural guidance outlines the necessary personal protective equipment (PPE), handling procedures, and emergency plans.
Recommended Personal Protective Equipment (PPE)
Proper selection and use of PPE are the primary defense against exposure to this compound. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear two pairs of powder-free, chemical-resistant gloves. The outer glove should be removed and disposed of after each task or batch. | Prevents skin contact and allergic skin reactions.[1][2][3][5] Double-gloving provides an additional layer of protection. |
| Eye and Face Protection | Use safety glasses with side-shields or safety goggles.[2][6] A face shield is required when there is a risk of splashing.[1] | Protects the eyes from dust particles and potential splashes, preventing serious eye irritation.[2][4] |
| Respiratory Protection | A NIOSH-approved respirator is necessary in case of inadequate ventilation or when dust formation is likely.[3] | Prevents inhalation of the compound, which can cause respiratory irritation or allergic reactions.[2][3] |
| Body Protection | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] Impervious clothing is recommended.[2] | Protects the skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation :
-
Handling and Use :
-
Storage :
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Disposal : All waste materials, including empty containers, contaminated PPE, and unused product, should be disposed of in accordance with local, state, and federal regulations.[2][6] This should typically be handled by a licensed waste disposal company.
-
Contaminated Materials : Place contaminated items, such as gloves and gowns, in a sealed bag for disposal.[5]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is necessary.
Exposure Response:
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][4]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation or an allergic reaction occurs, consult a physician.[1][2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][7]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Response Workflow:
The following diagram outlines the step-by-step procedure for managing a this compound spill.
References
- 1. angenechemical.com [angenechemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. kmpharma.in [kmpharma.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
